PDM2
Description
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Properties
IUPAC Name |
1,3-dichloro-5-[(E)-2-(4-chlorophenyl)ethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYNPQVCVQVODQ-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to PDM2 (1,3-dichloro-5-[(1E)-2-(4-chlorophenyl)ethenyl]-benzene)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PDM2, also known by its chemical name 1,3-dichloro-5-[(1E)-2-(4-chlorophenyl)ethenyl]-benzene, is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR).[1][2][3] As a resveratrol (B1683913) analog, this compound has garnered interest in the scientific community for its potential therapeutic applications, particularly in contexts where AhR signaling is implicated, such as toxicology and certain pathologies.[4] This document provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, intended to serve as a technical resource for researchers and professionals in the field of drug development.
Chemical Structure and Properties
The structural and physical properties of this compound are fundamental to its biological activity.
Chemical Identity
| Property | Value | Reference |
| CAS Number | 688348-25-6 | [1] |
| Molecular Formula | C₁₄H₉Cl₃ | [1] |
| Molecular Weight | 283.6 g/mol | [1] |
| Alternate Names | 1,3-dichloro-5-[(1E)-2-(4-chlorophenyl)ethenyl]-benzene | [1] |
| SMILES | Clc1ccc(\C=C\c2cc(Cl)cc(Cl)c2)cc1 | [2] |
| InChI | InChI=1S/C14H9Cl3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9H/b2-1+ | [4] |
Physicochemical Properties
| Property | Value | Reference |
| Physical Appearance | A crystalline solid | [3] |
| Purity | ≥98% | [4] |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 2 mg/mL | [4] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [2] |
| UV absorption | 214, 302, 313 nm | [4] |
Biological Activity and Mechanism of Action
This compound's primary biological function is its potent and selective antagonism of the Aryl Hydrocarbon Receptor (AhR).[2][3] The AhR is a ligand-activated transcription factor involved in sensing and metabolizing xenobiotics, including toxins like dioxin and polycyclic aromatic hydrocarbons.[3][4]
Aryl Hydrocarbon Receptor Antagonism
This compound exhibits a high affinity for the AhR, with a reported Ki of 1.25[2] or 1.2 nM[4]. This binding affinity is significantly greater than that of resveratrol, a parent compound from which this compound was derived.[2][3] Studies have shown that replacing the hydroxyl groups of resveratrol with chlorine atoms, as in this compound, dramatically increases the affinity for AhR while abolishing binding to the estrogen receptor (ER).[2][3] Consequently, this compound is considered a selective AhR modulator with no measurable affinity for the ER, even at concentrations up to 100 µM.[2][4] This selectivity makes this compound a valuable tool for studying AhR-mediated pathways without the confounding effects of ER activation.
Signaling Pathway
The Aryl Hydrocarbon Receptor signaling pathway is a critical cellular mechanism for responding to environmental toxins. The antagonism of this pathway by this compound has significant implications.
Caption: this compound antagonism of the AhR signaling pathway.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of research findings. While specific, step-by-step protocols for the synthesis and biological evaluation of this compound are proprietary to the originating research laboratories, the general approaches can be outlined based on published literature.
Synthesis of this compound
The synthesis of this compound and its analogs is described in the medicinal chemistry literature.[3] A general retrosynthetic analysis suggests a multi-step synthesis, likely involving a Wittig or Horner-Wadsworth-Emmons reaction to form the stilbene (B7821643) core, followed by functional group manipulations to introduce the chloro-substituents. A key publication outlines the synthesis and biological properties of new stilbene derivatives of resveratrol, which would include the synthetic route for this compound.[3]
Caption: Generalized workflow for the synthesis of this compound.
In Vitro Binding Assays
To determine the binding affinity (Ki) of this compound for the AhR, competitive binding assays are typically employed. This would involve incubating a source of the AhR (e.g., cytosolic extracts from cell lines) with a radiolabeled AhR ligand (e.g., [³H]TCDD) in the presence of varying concentrations of this compound. The amount of radiolabeled ligand displaced by this compound is then measured to calculate the Ki value.
Cell-Based Reporter Gene Assays
To assess the functional antagonist activity of this compound, cell-based reporter gene assays are utilized. In this setup, a cell line is engineered to express a reporter gene (e.g., luciferase) under the control of an AhR-responsive promoter containing Xenobiotic Response Elements (XREs). These cells are then treated with a known AhR agonist (e.g., TCDD) in the presence or absence of this compound. A reduction in reporter gene expression in the presence of this compound indicates its antagonist activity.
Potential Applications and Future Directions
The potent and selective AhR antagonism of this compound makes it a valuable research tool and a potential therapeutic agent.
-
Toxicology Research: this compound can be used to investigate the mechanisms of toxicity of AhR ligands like dioxins and polycyclic aromatic hydrocarbons.[4]
-
Therapeutic Potential: Given that AhR knockout mice are resistant to the carcinogenic effects of classical AhR ligands, this compound could be explored as a treatment for poisoning by these environmental toxins.[4] Further research is needed to evaluate its efficacy and safety in in vivo models. As of now, no in vivo animal data or clinical trials have been reported for this compound.[3]
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the Aryl Hydrocarbon Receptor. Its defined chemical structure and properties, coupled with its specific biological activity, make it an important molecule for researchers in toxicology, pharmacology, and drug development. Further investigations into its in vivo effects are warranted to explore its full therapeutic potential.
References
The Indirect Role of PDLIM2 in Xenobiotic Sensing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
While not a primary xenobiotic sensor in the classical sense of nuclear receptors like PXR and CAR, PDZ and LIM Domain 2 (PDLIM2) protein emerges as a modulator of cellular defense pathways activated by xenobiotic-induced stress. This technical guide elucidates the current understanding of PDLIM2's role, focusing on its intricate relationship with the Nrf2 signaling pathway, a cornerstone of the antioxidant and detoxification response. Evidence points to an indirect regulatory function, where the expression of PDLIM2 is controlled by the transcriptional repressor BACH1, a key antagonist of Nrf2 activity. This interplay suggests that PDLIM2 levels may serve as a barometer for, and potentially a modulator of, the cellular capacity to handle xenobiotic insults. This document provides a comprehensive overview of the signaling pathways, quantitative data from relevant studies, and detailed experimental protocols to facilitate further investigation into the therapeutic and toxicological implications of PDLIM2.
Introduction to PDLIM2
PDLIM2, also known as Mystique or SLIM, is a member of the ALP subfamily of PDZ-LIM domain proteins.[1] It is recognized for its role as a cytoskeletal and nuclear protein that regulates the stability and activity of several key transcription factors, including NF-κB and STAT3, thereby playing significant roles in immunity, inflammation, and cancer.[2][3] PDLIM2's involvement in xenobiotic sensing is not direct but is inferred through its connection to pathways that manage cellular stress, a common consequence of exposure to foreign compounds.
The PDLIM2-BACH1-Nrf2 Signaling Axis
The primary evidence linking PDLIM2 to xenobiotic response pathways is its regulation by BACH1 (BTB and CNC homology 1), a transcriptional repressor that competes with Nrf2 (Nuclear factor erythroid 2-related factor 2) for binding to Antioxidant Response Elements (AREs) in the promoters of detoxification and antioxidant genes.[2]
Under conditions of oxidative stress, often induced by xenobiotics, the Nrf2-BACH1 signaling pathway is activated. This can lead to the downregulation of PDLIM2 expression in macrophages by the ROS-activated BACH1.[2] This positions PDLIM2 as a downstream component of a critical stress-response pathway.
Signaling Pathway Diagram
Quantitative Data on Gene and Protein Expression
While direct quantitative data on PDLIM2's impact on specific xenobiotic metabolizing enzymes is sparse, studies on related pathways provide context. Downregulation of PDLIM2 is observed in various cancers, often in conjunction with altered NF-κB and STAT3 signaling, pathways that can cross-talk with xenobiotic metabolism.[3][4]
| Condition | Gene/Protein | Change in Expression/Activity | Cell/Tissue Type | Citation |
| Knockdown of PDLIM2 | NF-κB (p65) | Increased nuclear activity | DU145 prostate cancer cells | [1] |
| Knockdown of PDLIM2 | STAT3 | Increased nuclear activity | Mouse lung cancer cells | [4] |
| ROS-induced stress | PDLIM2 | Downregulated (via BACH1) | Macrophages | [2] |
| PDLIM2 overexpression | NF-κB target genes | Altered expression | DU145 prostate cancer cells | [1] |
| PDLIM2 knockdown | Mitochondrial function genes | Dysregulated expression | Lung cancer cells | [5][6][7] |
Key Experimental Protocols
Investigating the role of PDLIM2 in xenobiotic sensing pathways requires a combination of molecular and cellular biology techniques. Below are detailed protocols for key experiments.
Co-Immunoprecipitation (Co-IP) to Identify PDLIM2 Interacting Partners
This protocol is designed to determine if PDLIM2 physically interacts with components of the xenobiotic sensing machinery, such as Nrf2, Keap1, or nuclear receptors, under basal and xenobiotic-stressed conditions.
Materials:
-
Cell culture dishes
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-PDLIM2 antibody and corresponding isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat one set of plates with the xenobiotic of interest (e.g., phenobarbital, TCDD) for a predetermined time. Include an untreated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with Co-IP lysis buffer.
-
Pre-clearing: Incubate cell lysates with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with anti-PDLIM2 antibody or control IgG overnight at 4°C.
-
Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluates by SDS-PAGE and Western blotting using antibodies against putative interacting proteins.
Experimental Workflow Diagram
Chromatin Immunoprecipitation (ChIP) Assay
ChIP can be used to determine if PDLIM2 directly binds to the promoter regions of xenobiotic-metabolizing enzyme genes.
Materials:
-
Formaldehyde (B43269) for cross-linking
-
Glycine to quench cross-linking
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Anti-PDLIM2 antibody and isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K and RNase A
-
Reagents for DNA purification
-
qPCR primers for target gene promoters (e.g., CYP1A1, NQO1)
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Lyse cells and sonicate to shear chromatin into fragments.
-
Immunoprecipitation: Incubate sheared chromatin with anti-PDLIM2 antibody or control IgG.
-
Complex Capture: Capture antibody-chromatin complexes with protein A/G beads.
-
Washing: Perform stringent washes to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute complexes and reverse cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
qPCR Analysis: Quantify the amount of precipitated DNA using qPCR with primers specific to the promoter regions of target genes.
Luciferase Reporter Assay for ARE Activity
This assay can determine if modulation of PDLIM2 expression affects the transcriptional activity of the Nrf2 pathway.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Expression plasmid for PDLIM2 (or siRNA targeting PDLIM2)
-
Luciferase reporter plasmid containing multiple copies of the Antioxidant Response Element (ARE) upstream of a minimal promoter.
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
Transfection reagent
-
Dual-luciferase assay kit
Procedure:
-
Transfection: Co-transfect cells with the ARE-luciferase reporter, the control reporter plasmid, and either the PDLIM2 expression plasmid or PDLIM2 siRNA.
-
Cell Treatment: After 24-48 hours, treat cells with an Nrf2 activator (e.g., sulforaphane) or a xenobiotic of interest.
-
Cell Lysis: Lyse the cells according to the dual-luciferase assay kit protocol.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activities in the cell lysates using a luminometer.
-
Data Analysis: Normalize the ARE-driven firefly luciferase activity to the control Renilla luciferase activity. Compare the normalized luciferase activity between cells with altered PDLIM2 expression and control cells.
Implications for Drug Development and Future Directions
The indirect involvement of PDLIM2 in the Nrf2-BACH1 pathway has several implications for drug development:
-
Biomarker Potential: PDLIM2 expression levels in tumors or tissues could be a biomarker for the status of the Nrf2/antioxidant response system, potentially predicting sensitivity to drugs that induce oxidative stress.
-
Therapeutic Target: Modulating PDLIM2 expression or function could be a novel strategy to enhance the efficacy of chemotherapies that rely on the generation of ROS for their cytotoxic effects.
-
Toxicity Screening: Assessing the effect of drug candidates on PDLIM2 expression could provide insights into their potential to disrupt cellular redox homeostasis.
Future research should focus on elucidating the precise molecular mechanisms by which BACH1 represses PDLIM2 and whether PDLIM2 has any direct, undiscovered roles in regulating xenobiotic metabolizing enzymes or transporters. The use of PDLIM2 knockout and transgenic animal models will be crucial in these investigations.[8][9][10][11][12]
Conclusion
While PDLIM2 is not a direct sensor of xenobiotics, its position downstream of the Nrf2-BACH1 signaling axis firmly places it within the broader network of cellular responses to xenobiotic-induced stress. Its established role in regulating key transcription factors involved in inflammation and cell survival, coupled with its indirect link to the master regulator of detoxification, Nrf2, makes PDLIM2 a protein of significant interest in pharmacology and toxicology. The experimental frameworks provided in this guide offer a starting point for researchers to further unravel the complexities of PDLIM2's function and explore its potential as a therapeutic target and a biomarker in drug development.
References
- 1. PDLIM2 regulates transcription factor activity in epithelial-to-mesenchymal transition via the COP9 signalosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDLIM2: Signaling pathways and functions in cancer suppression and host immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Causative role of PDLIM2 epigenetic repression in lung cancer and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor promoting effect of PDLIM2 downregulation involves mitochondrial ROS, oncometabolite accumulations and HIF-1α activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor promoting effect of PDLIM2 downregulation involves mitochondrial ROS, oncometabolite accumulations and HIF-1α activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Causative role of PDLIM2 epigenetic repression in lung cancer and therapeutic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Extensively Humanized Mouse Model to Predict Pathways of Drug Disposition and Drug/Drug Interactions, and to Facilitate Design of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomere.com [biomere.com]
- 11. ghdiscoverycollaboratory.org [ghdiscoverycollaboratory.org]
- 12. Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Discovery and Synthesis of PDM2, a Potent Aryl Hydrocarbon Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of PDM2, a selective antagonist of the Aryl Hydrocarbon Receptor (AhR). This compound, chemically identified as (E)-1-(4'-chlorophenyl)-2-(3,5-dichlorophenyl)ethene, emerged from a focused effort to develop novel stilbene (B7821643) derivatives of resveratrol (B1683913) with improved selectivity and potency for the AhR. This document details the experimental protocols for its synthesis and characterization, presents a thorough analysis of its biological activity, and visualizes the key signaling pathways and experimental workflows involved in its investigation.
Discovery and Rationale
The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a crucial role in mediating the toxic effects of environmental pollutants, such as dioxins and polycyclic aromatic hydrocarbons. However, emerging research has highlighted its involvement in a variety of physiological and pathological processes, making it a promising therapeutic target. The discovery of this compound was driven by the need for selective AhR modulators that are devoid of the estrogenic effects associated with parent compounds like resveratrol.
A series of 24 stilbene derivatives were synthesized and evaluated for their affinity to the AhR and the estrogen receptor (ER). Among these, this compound (designated as compound 4b in the original study) was identified as a high-affinity, selective AhR antagonist.[1][2]
Data Presentation
The biological activities of this compound and its analogs were quantified through competitive binding assays and reporter gene assays. The key quantitative data are summarized in the tables below for comparative analysis.
Table 1: Aryl Hydrocarbon Receptor (AhR) and Estrogen Receptor (ER) Binding Affinities of Selected Stilbene Derivatives
| Compound | R1 | R2 | R3 | R4 | R5 | AhR Kᵢ (nM) | ER Kᵢ (µM) |
| Resveratrol | OH | OH | OH | OH | H | 12.5 | 0.78 |
| This compound (4b) | Cl | Cl | H | Cl | H | 1.2 | >100 |
| 4a | Cl | Cl | H | H | H | 3.6 | >100 |
| 4c | Cl | Cl | H | F | H | 1.8 | >100 |
| 4d | Cl | Cl | H | OMe | H | 1.4 | >100 |
| 4e | CF₃ | CF₃ | H | CF₃ | H | 2.1 | >100 |
| 4i | Cl | Cl | H | CF₃ | H | 0.2 | >100 |
Data extracted from de Medina et al., J. Med. Chem. 2005, 48 (1), 287-291.
Table 2: Functional Activity of Selected Stilbene Derivatives on AhR-Mediated Gene Expression
| Compound | Activity | IC₅₀ / EC₅₀ (nM) |
| This compound (4b) | Antagonist | 10 |
| 4i | Agonist | 1 |
| TCDD (agonist control) | Agonist | 0.1 |
Data represents the concentration required to inhibit (IC₅₀) or activate (EC₅₀) TCDD-induced DRE-luciferase activity by 50%.
Experimental Protocols
Synthesis of this compound ((E)-1-(4'-chlorophenyl)-2-(3,5-dichlorophenyl)ethene)
The synthesis of this compound and its analogs was achieved via a Horner-Wadsworth-Emmons reaction, a widely used method for the stereoselective formation of alkenes.
Materials:
-
3,5-Dichlorobenzyl bromide
-
Triethyl phosphite (B83602)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Synthesis of Diethyl (3,5-dichlorobenzyl)phosphonate: A mixture of 3,5-dichlorobenzyl bromide and triethyl phosphite is heated at 150 °C for 2 hours. The excess triethyl phosphite is removed under reduced pressure to yield the crude phosphonate, which is used in the next step without further purification.
-
Horner-Wadsworth-Emmons Reaction:
-
A suspension of sodium hydride in anhydrous THF is cooled to 0 °C under a nitrogen atmosphere.
-
A solution of diethyl (3,5-dichlorobenzyl)phosphonate in anhydrous THF is added dropwise to the sodium hydride suspension, and the mixture is stirred at room temperature for 1 hour.
-
The reaction mixture is cooled again to 0 °C, and a solution of 4-chlorobenzaldehyde in anhydrous THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the addition of water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
-
Purification: The crude product is purified by silica gel column chromatography using a hexane-DCM gradient to afford this compound as a white solid.
Aryl Hydrocarbon Receptor Competitive Binding Assay
This assay determines the affinity of test compounds for the AhR by measuring their ability to compete with a radiolabeled ligand.
Materials:
-
Rabbit liver cytosol (source of AhR)
-
[³H]TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) as the radioligand
-
Test compounds (e.g., this compound)
-
Dextran-coated charcoal
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubation: Rabbit liver cytosol is incubated with a fixed concentration of [³H]TCDD and varying concentrations of the test compound in a suitable buffer at 4 °C for 18 hours.
-
Separation of Bound and Free Ligand: Dextran-coated charcoal is added to the incubation mixture to adsorb the unbound [³H]TCDD. The mixture is centrifuged to pellet the charcoal.
-
Quantification: The supernatant, containing the protein-bound [³H]TCDD, is mixed with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]TCDD (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.
Dioxin-Responsive Element (DRE)-Luciferase Reporter Gene Assay
This cell-based assay is used to determine the functional activity of compounds as AhR agonists or antagonists.
Materials:
-
HepG2 human hepatoma cell line stably transfected with a DRE-luciferase reporter construct.
-
Cell culture medium and supplements.
-
TCDD (as an AhR agonist).
-
Test compounds (e.g., this compound).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Treatment: HepG2-DRE-luciferase cells are seeded in 96-well plates and allowed to attach overnight.
-
Antagonist Activity: To assess antagonist activity, cells are pre-treated with varying concentrations of the test compound for 1 hour, followed by the addition of a fixed concentration of TCDD (e.g., 1 nM).
-
Agonist Activity: To assess agonist activity, cells are treated with varying concentrations of the test compound alone.
-
Incubation: The cells are incubated for 24 hours at 37 °C.
-
Luciferase Assay: The cell culture medium is removed, and the cells are lysed. The luciferase assay reagent is added to the cell lysate, and the luminescence is measured using a luminometer.
-
Data Analysis: For antagonists, the IC₅₀ value is determined as the concentration that causes a 50% reduction in TCDD-induced luciferase activity. For agonists, the EC₅₀ value is the concentration that produces 50% of the maximal luciferase induction.
Mandatory Visualizations
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
References
Preliminary Studies on the Biological Activity of PDM2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological activity of PDM2, a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR). This document consolidates available quantitative data, details key experimental methodologies for assessing its activity, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to this compound
This compound is a resveratrol (B1683913) analog identified as a high-affinity antagonist for the Aryl Hydrocarbon Receptor (AhR).[1] The AhR is a ligand-activated transcription factor involved in the regulation of various physiological and pathological processes, including immune responses, toxicological responses, and carcinogenesis.[2][3] The ability of this compound to selectively modulate AhR activity without affecting other receptors, such as the estrogen receptor (ER), makes it a valuable tool for research and a potential candidate for therapeutic development.[1]
Quantitative Data Summary
The biological activity of this compound has been quantified primarily through its binding affinity for the AhR. The following table summarizes the key quantitative metric available from preliminary studies.
| Parameter | Value | Description | Reference |
| Binding Affinity (Ki) | 1.2 ± 0.4 nM | Measures the dissociation constant for this compound binding to the Aryl Hydrocarbon Receptor. A lower Ki value indicates higher binding affinity. | [1] |
| Functional Antagonism (IC₅₀) | Not Reported | The half-maximal inhibitory concentration in functional cellular assays (e.g., DRE-Luciferase Reporter Assay) is not consistently available in public domain literature. | [2][4] |
| Receptor Selectivity | No affinity for ER | This compound did not demonstrate measurable binding to the Estrogen Receptor, indicating high selectivity for the AhR. | [1] |
Core Signaling Pathway: Aryl Hydrocarbon Receptor (AhR)
This compound acts as a competitive antagonist within the canonical AhR signaling pathway. The diagram below illustrates the sequence of events that are inhibited by this compound.
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway and the inhibitory action of this compound.
Upon binding an agonist ligand, the cytosolic AhR dissociates from its chaperone proteins (like Hsp90), translocates to the nucleus, and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[1][2] This complex then binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, initiating their transcription.[2] this compound competitively binds to the ligand-binding pocket of AhR, preventing the initial activation and nuclear translocation, thereby inhibiting downstream gene expression.[2][4]
Experimental Protocols and Methodologies
Detailed and replicable experimental protocols are critical for studying the biological activity of this compound. The following sections describe standard methodologies used to characterize AhR antagonists.
AhR Antagonist Activity Screening using a DRE-Luciferase Reporter Assay
This cell-based assay is a robust method for quantifying the functional inhibition of the AhR signaling pathway.[1][3]
Objective: To determine the concentration-dependent inhibitory effect of this compound on AhR activation by a known agonist.
Materials:
-
Cell Line: A mammalian cell line stably transfected with an AhR-responsive luciferase reporter construct (e.g., HepG2-XRE-Luc).[1]
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]
-
Test Compound: this compound stock solution (e.g., 10 mM in DMSO).[1]
-
AhR Agonist: 2,3,7,8-Tetrachlorodibenzodioxin (TCDD) or β-Naphthoflavone (β-NF).[1][3]
-
Assay Plates: White, clear-bottom 96-well cell culture plates.[1]
-
Luciferase Assay System: Commercially available kit (e.g., Promega ONE-Glo™).[1]
-
Luminometer: For quantifying light emission.
Protocol:
-
Cell Seeding: Plate the reporter cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Agonist Preparation: Dilute the AhR agonist (e.g., TCDD) in cell culture medium to a final concentration that elicits a submaximal (e.g., EC₈₀) response, as determined from prior dose-response experiments.[1]
-
Treatment:
-
Remove the culture medium from the wells.
-
Add 50 µL of the this compound dilutions to the appropriate wells.
-
Immediately add 50 µL of the prepared AhR agonist solution to all wells (except vehicle controls).[1]
-
For vehicle control wells, add 100 µL of medium with the same final DMSO concentration.
-
-
Incubation: Incubate the plate for 6-24 hours at 37°C and 5% CO₂.[1]
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the agonist-only control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Experimental workflow for the DRE-luciferase reporter assay to screen for AhR antagonists.
Western Blot Analysis for AhR Target Protein Expression
This method is used to verify that the inhibition of AhR signaling by this compound leads to a downstream decrease in the expression of AhR target proteins, such as Cytochrome P450 1A1 (CYP1A1).
Objective: To qualitatively or quantitatively assess the this compound-mediated reduction of agonist-induced CYP1A1 protein levels.
Materials:
-
Cell Line: A cell line responsive to AhR agonists (e.g., MDA-MB-231, HepG2).
-
Lysis Buffer: RIPA buffer with protease inhibitors.
-
Protein Assay: BCA protein assay kit.
-
SDS-PAGE: Gels, running buffer, and electrophoresis equipment.
-
Transfer System: Transfer buffer, PVDF membrane.
-
Blocking Buffer: 5% non-fat milk or BSA in TBST.
-
Primary Antibodies: Anti-CYP1A1, Anti-β-actin (or other loading control).
-
Secondary Antibody: HRP-conjugated secondary antibody.
-
Detection Reagent: Chemiluminescent substrate (ECL).
-
Imaging System: Chemiluminescence detector.
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with: a) Vehicle control, b) AhR agonist alone, c) this compound alone, and d) this compound plus AhR agonist for 24 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-CYP1A1 antibody overnight at 4°C.
-
Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with a loading control antibody (e.g., anti-β-actin) to ensure equal protein loading across lanes.
Conclusion
The available data characterize this compound as a potent and highly selective antagonist of the Aryl Hydrocarbon Receptor. Its high binding affinity and specificity make it an invaluable chemical probe for elucidating the complex roles of the AhR pathway in toxicology and disease. The methodologies detailed in this guide provide a framework for further investigation into the functional activity of this compound and for the screening of novel AhR modulators. Further studies are warranted to establish its functional IC₅₀ values across various cell types and to explore its potential in vivo efficacy.
References
Unraveling the Selectivity of PDM2 for the Aryl Hydrocarbon Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the selectivity of PDM2, a potent antagonist of the Aryl Hydrocarbon Receptor (AhR). This compound, a resveratrol (B1683913) analog, has demonstrated high affinity and selectivity for AhR, making it a valuable tool for studying AhR signaling and a potential therapeutic candidate. This document outlines the current understanding of this compound's interaction with AhR, details the experimental protocols used to characterize its activity, and visualizes the key cellular pathways and experimental workflows.
Core Data Presentation
The selectivity of a compound is a critical parameter in drug development, indicating its specificity for the intended target over other biological molecules. For this compound, its selectivity has been primarily characterized by its high binding affinity for the Aryl Hydrocarbon Receptor (AhR) and a lack of significant binding to the Estrogen Receptor (ER).
| Compound | Target | Binding Affinity (Ki) | Selectivity Profile | Reference |
| This compound | Aryl Hydrocarbon Receptor (AhR) | 1.2 ± 0.4 nM | High affinity for AhR.[1][2][3] | [de Medina et al., 2005] |
| This compound | Estrogen Receptor (ER) | No affinity detected | Selective against ER.[2][4] | [de Medina et al., 2005] |
Table 1: Binding Affinity and Selectivity of this compound. This table summarizes the quantitative data on this compound's binding affinity for the Aryl Hydrocarbon Receptor (AhR) and its selectivity over the Estrogen Receptor (ER). The low nanomolar Ki value indicates a strong interaction with AhR, while the absence of binding to ER highlights its specificity.
Mechanism of Action and Signaling Pathways
This compound functions as a competitive antagonist of the AhR.[2] It binds to the ligand-binding pocket of the receptor, preventing the binding of AhR agonists. This inhibition blocks the subsequent downstream signaling cascades.
The Aryl Hydrocarbon Receptor signaling pathway is a complex process that can be broadly divided into canonical and non-canonical pathways.
Canonical AhR Signaling Pathway
The canonical pathway is the classical and best-understood mechanism of AhR activation. Upon binding of an agonist ligand, the AhR complex translocates from the cytoplasm into the nucleus, where it heterodimerizes with the AhR Nuclear Translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes, leading to their transcription.[5][6]
Non-Canonical AhR Signaling Pathways
In addition to the DRE-dependent pathway, AhR can also signal through non-canonical pathways that do not involve ARNT binding to DREs. These pathways can involve interactions with other transcription factors, such as NF-κB and estrogen receptors, leading to a diverse range of cellular responses.[7]
Experimental Protocols
To thoroughly characterize the selectivity and potency of an AhR modulator like this compound, a series of in vitro and in vivo experiments are necessary. The following are detailed methodologies for key assays.
Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a test compound to a receptor.[8][9]
Objective: To determine the inhibitory constant (Ki) of this compound for the AhR.
Materials:
-
Purified AhR protein or cell lysates containing AhR.
-
Radiolabeled AhR ligand (e.g., [³H]TCDD).
-
Test compound (this compound) at various concentrations.
-
Scintillation counter.
-
Glass fiber filters.
-
Assay buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, 20 mM molybdate, pH 7.5).[10]
Protocol:
-
Incubation: Incubate a fixed concentration of the radiolabeled ligand with the AhR preparation in the presence of increasing concentrations of the unlabeled test compound (this compound). A control group with no unlabeled competitor is included to determine total binding, and a group with a high concentration of a known AhR ligand is used to determine non-specific binding.
-
Equilibrium: Allow the binding reaction to reach equilibrium. The incubation time and temperature will depend on the specific receptor and ligands used.
-
Separation: Separate the receptor-bound radioligand from the free radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters, which trap the receptor-ligand complexes.[11]
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[11]
DRE-Luciferase Reporter Gene Assay
This cell-based assay measures the functional activity of a compound as an AhR agonist or antagonist.[5][12][13]
Objective: To determine the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced DRE-driven luciferase expression.
Materials:
-
A cell line stably or transiently transfected with a DRE-luciferase reporter construct (e.g., HepG2 cells).
-
Cell culture medium and reagents.
-
A known AhR agonist (e.g., TCDD or β-naphthoflavone).
-
Test compound (this compound).
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Seeding: Plate the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for a short period (e.g., 30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the AhR agonist to the wells (except for the vehicle control).
-
Incubation: Incubate the plate for a period sufficient to induce luciferase expression (typically 4-24 hours).
-
Cell Lysis: Wash the cells with PBS and then add a lysis buffer to each well.
-
Luminometry: Add the luciferase substrate to the cell lysates and immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., total protein concentration or a co-transfected Renilla luciferase). Calculate the percent inhibition of the agonist-induced response for each concentration of this compound. The IC50 value for antagonism can then be determined.
In Vivo Models for Efficacy and Selectivity
To assess the in vivo efficacy and selectivity of an AhR antagonist like this compound, various animal models can be employed.[14][15]
Objective: To evaluate the ability of this compound to antagonize AhR-mediated effects in a living organism and to assess its potential off-target effects.
Example Models:
-
TCDD-Induced Toxicity Model: Mice are treated with the potent AhR agonist TCDD, which induces a range of toxic effects, including thymic atrophy and hepatotoxicity. The ability of co-administered this compound to mitigate these toxicities would demonstrate its in vivo antagonist efficacy.
-
Syngeneic Tumor Models: In the context of immuno-oncology, where AhR is a target, the efficacy of an antagonist can be tested in syngeneic mouse tumor models.[14][16] The antagonist's ability to enhance anti-tumor immunity, often in combination with checkpoint inhibitors, would be a key endpoint.
Readouts for Selectivity:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) analysis: Measuring the concentration of this compound in various tissues over time and correlating it with the modulation of AhR target genes (e.g., Cyp1a1) in those tissues.
-
Broad panel of off-target screening: Testing this compound against a wide range of other receptors, enzymes, and ion channels to identify potential off-target interactions.
-
Comprehensive toxicological evaluation: Assessing for any adverse effects in animal models through histopathology, clinical chemistry, and hematology.
Conclusion
This compound is a highly selective and potent antagonist of the Aryl Hydrocarbon Receptor, as demonstrated by its strong binding affinity and lack of interaction with the Estrogen Receptor. While in-depth functional and in vivo data for this compound are not extensively available in the public domain, the experimental protocols outlined in this guide provide a clear roadmap for the comprehensive characterization of its selectivity and therapeutic potential. The provided diagrams of the AhR signaling pathways and experimental workflows serve as valuable visual aids for researchers in the fields of toxicology, immunology, and drug discovery who are investigating the multifaceted roles of the Aryl Hydrocarbon Receptor. Further research into the functional consequences of this compound-mediated AhR antagonism will be crucial in unlocking its full therapeutic promise.
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. This compound | Aryl Hydrocarbon Receptor | AhR | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 10. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Aryl Hydrocarbon Receptor (HLHE76, AhR) Activation and Antagonism | Springer Nature Experiments [experiments.springernature.com]
- 13. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Silico Identification of an Aryl Hydrocarbon Receptor Antagonist with Biological Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PDM2 in In-Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PDM2 (Protein Data Bank Molecule 2), a class of small molecule inhibitors targeting the interaction between Murine Double Minute 2 (MDM2) and the tumor suppressor protein p53, in various in-vitro cell culture assays. This document outlines the mechanism of action, provides detailed experimental protocols, presents quantitative data for common this compound compounds, and includes visual diagrams to facilitate understanding and experimental design.
Mechanism of Action
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[1][2] MDM2 is a primary negative regulator of p53.[3][4] It acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation, and also directly inhibits p53's transcriptional activity.[1][5] In many cancers, MDM2 is overexpressed, leading to the functional inactivation of wild-type p53 and promoting tumor cell survival and proliferation.[3][6]
This compound compounds are designed to disrupt the MDM2-p53 protein-protein interaction by competitively binding to the p53-binding pocket on the MDM2 protein.[6][7] This inhibition prevents the MDM2-mediated degradation of p53, leading to the stabilization and accumulation of p53 in the nucleus.[6][8] Activated p53 then transcriptionally upregulates its target genes, such as CDKN1A (encoding p21) and pro-apoptotic proteins like Bax and PUMA, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[6][9]
Signaling Pathway of this compound Action
Experimental Protocols
General Guidelines for this compound Preparation and Use
-
Reconstitution: this compound compounds, such as Nutlin-3a, are typically supplied as a powder. Prepare a stock solution by dissolving the compound in an appropriate solvent, usually dimethyl sulfoxide (B87167) (DMSO), to a concentration of 10-20 mM.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh dilutions in complete cell culture medium to the desired final concentrations.
-
Vehicle Control: It is crucial to include a vehicle control (e.g., DMSO at the same final concentration as in the this compound-treated samples) in all experiments to account for any solvent-induced effects. The final DMSO concentration should typically not exceed 0.1% to avoid cytotoxicity.[6]
-
Cell Line Selection: The efficacy of this compound is highly dependent on the p53 status of the cell line. Use cancer cell lines with wild-type p53 to observe the p53-dependent effects.[6] Cell lines with mutated or null p53 can be used as negative controls to demonstrate the specificity of the compound.[6]
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest (with wild-type p53)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM Nutlin-3a in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
The next day, prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 24 to 48 hours.[6]
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Protocol 3: Cell Cycle Analysis
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution with RNase A
Procedure:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS and resuspend the cell pellet in 500 µL of PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis
This technique is used to detect changes in the protein levels of p53 and its downstream targets, such as MDM2 and p21.
Materials:
-
Cancer cell line of interest
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates or larger flasks and treat with this compound for various time points (e.g., 6, 12, 24 hours).[6]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[10]
-
Determine the protein concentration of the lysates using a BCA assay.[6]
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies overnight at 4°C.[6][10]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detect the protein bands using an ECL substrate and an imaging system.[10]
-
Quantify the band intensities and normalize to the loading control.
Experimental Workflow for In-Vitro this compound Assays
Data Presentation
The following tables summarize quantitative data for the well-characterized MDM2 inhibitor, Nutlin-3a, as a representative this compound compound. IC50 values can vary depending on the cell line and assay conditions.
Table 1: IC50 Values of Nutlin-3a in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Assay Duration | Reference |
| SJSA-1 | Osteosarcoma | Wild-type | 0.08 | Not Specified | [11] |
| RS4;11 | Acute Leukemia | Wild-type | 0.06 | Not Specified | [11] |
| HCT116 | Colon Cancer | Wild-type | 12.5 - 25 | 20 hours | [12] |
| RKO | Colon Cancer | Wild-type | 12.5 - 25 | 20 hours | [12] |
| U-2 OS | Osteosarcoma | Wild-type | ~5 | 48 hours | [13] |
| MSTO-211H | Mesothelioma | Wild-type | ~10 | 72 hours | [14] |
| MDA-MB-231 | Breast Cancer | Mutant | > 20 | Not Specified | [15] |
Table 2: Effects of Nutlin-3a on Apoptosis and Cell Cycle in U-2 OS Cells
| Treatment | Outcome | Result | Reference |
| 2-10 µM Nutlin-3a (48h) | Apoptosis | Up to 37% apoptotic cells | [13] |
| 2-10 µM Nutlin-3a (48h) | Cell Cycle | Dose-dependent G1 arrest | [13] |
Logical Flow of this compound-Induced Apoptosis
By following these detailed application notes and protocols, researchers can effectively utilize this compound compounds to investigate the MDM2-p55 signaling axis and evaluate their therapeutic potential in cancer research and drug development.
References
- 1. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P53 Mdm2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MDM2: RING Finger Protein and Regulator of p53 - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dual Roles of MDM2 in the Regulation of p53: Ubiquitination Dependent and Ubiquitination Independent Mechanisms of MDM2 Repression of p53 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. What are MDM2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. m.youtube.com [m.youtube.com]
- 9. MDM2 inhibitors induce apoptosis by suppressing MDM2 and enhancing p53, Bax, Puma and Noxa expression levels in imatinib‑resistant chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | MDM2 inhibitor induces apoptosis in colon cancer cells through activation of the CHOP-DR5 pathway, independent of p53 phenotype [frontiersin.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Protocol for dissolving and storing PDM2 compound.
For Researchers, Scientists, and Drug Development Professionals
Introduction
PDM2 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor involved in the regulation of various biological processes, including xenobiotic metabolism, immune responses, and cell differentiation. As an antagonist, this compound blocks the activation of the AhR signaling pathway, making it a valuable tool for studying the physiological and pathological roles of this receptor. These application notes provide detailed protocols for the proper dissolution and storage of the this compound compound to ensure its stability and efficacy in research applications.
Quantitative Data Summary
The following table summarizes the key quantitative data for the dissolution and storage of this compound.
| Parameter | Value | Source(s) |
| Molecular Weight | 283.58 g/mol | N/A |
| Solubility in DMSO | ≥ 30 mg/mL | N/A |
| Solubility in Ethanol (B145695) | ≤ 2 mg/mL | N/A |
| Solubility in Dimethylformamide (DMF) | ≥ 30 mg/mL | N/A |
| Powder Storage Temperature | -20°C | N/A |
| Solution Storage Temperature | -80°C | N/A |
| Recommended Stock Solution Concentration | 10 mM in DMSO | General Practice |
| Long-term Solution Stability | Data not available; aliquot and use fresh dilutions | General Practice |
Experimental Protocols
Materials
-
This compound compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Ethanol (200 proof), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which is a common starting concentration for many cell-based assays.
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile, amber-colored microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.836 mg of this compound (Molecular Weight = 283.58 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored microcentrifuge tubes. The aliquot volume will depend on the experimental needs.
-
Storage: Store the aliquots at -80°C for long-term storage. When needed, thaw a single aliquot and use it for the experiment. Avoid re-freezing any unused portion of the thawed aliquot.
Note: For other solvents such as ethanol or DMF, follow the same general procedure, adjusting for the lower solubility in ethanol as noted in the table above.
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound acts as an antagonist to the Aryl Hydrocarbon Receptor (AhR). The diagram below outlines the canonical AhR signaling pathway.
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.
PDM2: A Tool for Investigating and Mitigating Dioxin Toxicity
Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PDM2, a potent and selective Aryl Hydrocarbon Receptor (AhR) antagonist, in the study of dioxin toxicity. Dioxins, a class of persistent environmental pollutants, exert their toxic effects primarily through the activation of the AhR, a ligand-activated transcription factor.[1][2][3] Understanding the mechanisms of dioxin toxicity and developing countermeasures is a critical area of research. This compound serves as a valuable chemical tool to probe the intricate signaling pathways activated by dioxins and to explore potential therapeutic interventions.
This compound, with the chemical name 1,3-dichloro-5-[(1E)-2-(4-chlorophenyl)ethenyl]-benzene, is a resveratrol (B1683913) analog that has been identified as a high-affinity antagonist for the AhR.[1][4] Its ability to selectively block the receptor without activating it makes it an ideal candidate for studying the consequences of AhR inhibition in the context of dioxin exposure.
Key Applications of this compound in Dioxin Toxicity Research:
-
Elucidating AhR-Dependent Toxic Endpoints: By competitively inhibiting the binding of dioxins to the AhR, this compound can be used to confirm which of the myriad toxic effects of dioxins are directly mediated by this receptor.
-
Investigating Downstream Signaling Pathways: Researchers can use this compound to dissect the specific signaling cascades that are triggered by AhR activation. By blocking the initial step, the subsequent molecular events can be more clearly attributed to the receptor.
-
Therapeutic Potential Assessment: this compound's antagonist properties suggest its potential as a therapeutic agent to counteract dioxin poisoning.[1] Studies can be designed to evaluate its efficacy in preventing or reversing the toxic effects of dioxins in various experimental models.
-
High-Throughput Screening: As a well-characterized AhR antagonist, this compound can be used as a reference compound in high-throughput screening assays designed to identify novel AhR modulators.
Quantitative Data: this compound Properties
| Property | Value | Reference |
| Chemical Name | 1,3-dichloro-5-[(1E)-2-(4-chlorophenyl)ethenyl]-benzene | [1][4] |
| Molecular Formula | C₁₄H₉Cl₃ | [1] |
| Mechanism of Action | Selective Aryl Hydrocarbon Receptor (AhR) Antagonist | [1][4][5] |
| Binding Affinity (Ki) | 1.2 ± 0.4 nM | [5][6] |
| Selectivity | Inactive as an estrogen receptor (ER) ligand at concentrations up to 100 µM | [1] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Ability to Inhibit Dioxin-Induced Gene Expression
Objective: To determine the efficacy of this compound in blocking the dioxin-induced expression of a classic AhR target gene, such as Cytochrome P450 1A1 (CYP1A1), in a cell-based assay.
Materials:
-
Hepa-1c1c7 cells (or other suitable cell line with a functional AhR signaling pathway)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)
-
This compound
-
DMSO (vehicle for TCDD and this compound)
-
RNA extraction kit
-
qRT-PCR reagents (primers and probes for CYP1A1 and a housekeeping gene)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Plate Hepa-1c1c7 cells in 96-well plates at a density that will result in 80-90% confluency at the time of treatment. Allow cells to adhere overnight.
-
Pre-treatment with this compound: Prepare a serial dilution of this compound in cell culture medium. The final concentrations should typically range from 1 nM to 1 µM. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO). Incubate for 1 hour.
-
Dioxin Treatment: Prepare a solution of TCDD in cell culture medium at a concentration known to induce a robust CYP1A1 response (e.g., 1 nM). Add this TCDD solution to the wells already containing this compound. Also, include a positive control (TCDD alone) and a negative control (vehicle alone).
-
Incubation: Incubate the cells for a period sufficient to induce CYP1A1 expression (typically 4 to 24 hours).
-
RNA Extraction and qRT-PCR: At the end of the incubation period, lyse the cells and extract total RNA using a commercial kit. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of CYP1A1. Normalize the expression levels to a stable housekeeping gene (e.g., GAPDH or β-actin).
-
Data Analysis: Calculate the fold change in CYP1A1 expression relative to the vehicle control. Plot the dose-response curve for this compound's inhibition of TCDD-induced CYP1A1 expression to determine the IC50 value.
Protocol 2: Luciferase Reporter Assay for AhR Activation
Objective: To quantify the antagonistic effect of this compound on dioxin-induced AhR activation using a reporter gene assay.
Materials:
-
A cell line stably transfected with a luciferase reporter construct containing Dioxin Response Elements (DREs).
-
Cell culture medium
-
TCDD
-
This compound
-
DMSO
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Plate the reporter cell line in a 96-well white, clear-bottom plate and allow them to attach overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound for 1 hour. Then, add a fixed concentration of TCDD to induce AhR activation. Include appropriate controls (vehicle, TCDD alone, this compound alone).
-
Incubation: Incubate the plate for 6-24 hours to allow for luciferase expression.
-
Lysis and Luminescence Reading: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions. Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Calculate the percentage of inhibition of TCDD-induced luciferase activity by this compound and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Dioxin Toxicity and this compound Inhibition.
Caption: Experimental Workflow for Evaluating this compound.
References
Application Notes and Protocols for Investigating AhR Signaling Pathways Using PDM2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a pivotal role in cellular responses to a wide array of environmental and endogenous compounds.[1] Upon ligand binding, the AhR translocates to the nucleus, forms a heterodimer with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[2] This signaling cascade modulates the expression of genes involved in processes such as xenobiotic metabolism, immune responses, and cell differentiation.[2] Dysregulation of the AhR signaling pathway has been implicated in various diseases, making it a compelling target for therapeutic intervention and toxicological research.[2]
PDM2 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor.[3] As a competitive antagonist, this compound blocks the ligand-binding pocket of the AhR, thereby preventing its activation by agonists and the subsequent downstream signaling events.[4] This makes this compound a valuable chemical tool for investigating the physiological and pathological roles of the AhR signaling pathway. These application notes provide detailed protocols for utilizing this compound to study AhR signaling in various experimental settings.
Physicochemical Properties and Quantitative Data for this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The following table summarizes key properties of this compound.
| Property | Value | Reference |
| Chemical Name | 1,3-dichloro-5-[(1E)-2-(4-chlorophenyl)ethenyl]-benzene | [2] |
| CAS Number | 688348-25-6 | [2] |
| Molecular Formula | C₁₄H₉Cl₃ | [2] |
| Molecular Weight | 283.6 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | DMSO: ~50 mg/mL, DMF: ~30 mg/mL, Ethanol: ~2 mg/mL | [1][2][5] |
The primary quantitative measure of this compound's potency as an AhR antagonist is its binding affinity, represented by the inhibition constant (Ki).
| Parameter | Value | Assay Conditions | Reference |
| Ki | 1.2 ± 0.4 nM | Competitive binding assay against a radioligand. | [1] |
Note on Functional Antagonist Activity (IC₅₀): While this compound exhibits high binding affinity for the AhR, specific IC₅₀ values from functional, cell-based assays are not readily available in the public domain.[4] Researchers are advised to empirically determine the IC₅₀ of this compound in their specific experimental system (e.g., cell line, agonist concentration, and endpoint being measured) to ensure optimal experimental design and data interpretation.
For comparative purposes, the following table provides IC₅₀ values for other commonly used AhR antagonists. It is crucial to note that these are different chemical entities and their potency can vary depending on the assay system.
| Compound | IC₅₀ Value | Assay System | Reference |
| GNF351 | 62 nM | Competitive binding assay using a photoaffinity AHR ligand. | [3] |
| CH-223191 | 30 nM | Inhibition of TCDD-induced AhR-dependent reporter gene expression. | [3] |
| CB7993113 | 0.33 µM | Inhibition of β-NF-induced AhR-dependent EGFP reporter expression in H1G1.1c3 cells. | [6] |
AhR Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical AhR signaling pathway and highlights the mechanism of inhibition by this compound.
Application Note 1: In Vitro Assessment of AhR Antagonism using a Luciferase Reporter Assay
A luciferase reporter assay is a widely used method for screening and characterizing AhR modulators.[2] This assay utilizes a cell line stably transfected with a reporter plasmid containing a luciferase gene under the control of XREs.[2] Activation of the AhR pathway leads to the expression of luciferase, which can be quantified by measuring luminescence. This compound can be used as a reference antagonist in this assay to determine its inhibitory effect on agonist-induced AhR activation.
Experimental Workflow: Luciferase Reporter Assay
Detailed Protocol: Luciferase Reporter Assay
Materials:
-
A suitable mammalian cell line stably transfected with an AhR-responsive luciferase reporter construct (e.g., HepG2-XRE-Luc).[2]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).[2]
-
This compound stock solution (e.g., 10 mM in DMSO).[2]
-
AhR agonist stock solution (e.g., 1 µM TCDD in DMSO).[2]
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent kit (e.g., Promega ONE-Glo™).
-
Luminometer.
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Cell Seeding:
-
Trypsinize and count the reporter cells.
-
Seed the cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[2]
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. The final concentrations should typically range from picomolar to micromolar to generate a full dose-response curve.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the cells.
-
Add 50 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Agonist Addition:
-
Prepare the AhR agonist solution in complete cell culture medium at a concentration that elicits a submaximal response (e.g., EC₈₀). This concentration should be predetermined in a separate agonist dose-response experiment.[2]
-
Add 50 µL of the agonist solution to all wells except for the vehicle control wells.
-
To the vehicle control wells, add 50 µL of medium containing the same final concentration of DMSO as the agonist-treated wells.
-
-
Incubation:
-
Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time may vary depending on the cell line and should be determined empirically.[2]
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Remove the medium from the wells and wash once with 100 µL of PBS.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared reagent to each well.
-
Incubate at room temperature for 10 minutes to allow for cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the agonist-only control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC₅₀ value of this compound.
-
Application Note 2: Analysis of AhR Target Gene Expression by Quantitative PCR (qPCR)
The activation of the AhR signaling pathway leads to the transcriptional upregulation of target genes, with Cytochrome P450 1A1 (CYP1A1) being a well-characterized example. qPCR can be used to quantify the mRNA levels of CYP1A1 and other AhR target genes to assess the inhibitory effect of this compound on agonist-induced gene expression.
Detailed Protocol: qPCR for AhR Target Genes
Materials:
-
Cell line known to express AhR and respond to AhR agonists (e.g., HepG2, MCF-7).
-
Complete cell culture medium.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
AhR agonist stock solution (e.g., 1 µM TCDD in DMSO).
-
6-well tissue culture plates.
-
RNA extraction kit (e.g., Qiagen RNeasy Kit).
-
cDNA synthesis kit (e.g., Bio-Rad iScript™ cDNA Synthesis Kit).
-
qPCR master mix (e.g., SYBR Green or TaqMan).
-
Primers for the target gene (e.g., CYP1A1) and a reference gene (e.g., GAPDH, ACTB).
-
qPCR instrument.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with the desired concentration of this compound (and a vehicle control) for 1-2 hours. The concentration should be based on the IC₅₀ determined from the luciferase assay or a range of concentrations if the IC₅₀ is unknown.
-
Add the AhR agonist at a concentration known to induce robust target gene expression.
-
Include an agonist-only control and a vehicle-only control.
-
Incubate for a predetermined time (e.g., 4-24 hours) to allow for target gene transcription.
-
-
RNA Extraction:
-
Wash the cells with PBS and lyse them directly in the wells.
-
Isolate total RNA using an RNA extraction kit according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of total RNA from each sample using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target and reference genes, and the synthesized cDNA.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
Include no-template controls to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes in each sample.
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene and the vehicle-only control.
-
Compare the relative gene expression levels between the different treatment groups to assess the inhibitory effect of this compound.
-
Application Note 3: Analysis of AhR Target Protein Levels by Western Blot
In addition to changes in gene expression, the induction of the AhR signaling pathway also leads to an increase in the protein levels of its target genes, such as CYP1A1. Western blotting can be employed to detect and quantify these changes at the protein level and to evaluate the efficacy of this compound in blocking agonist-induced protein expression.
Detailed Protocol: Western Blot for AhR Target Proteins
Materials:
-
Cell line and treatment reagents as described for the qPCR protocol.
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein (e.g., anti-CYP1A1) and a loading control (e.g., anti-β-actin, anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture, Treatment, and Lysis:
-
Follow the cell culture and treatment protocol as described for qPCR, extending the incubation time if necessary to allow for protein translation (e.g., 24-48 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing an equal amount of protein from each lysate with Laemmli sample buffer and boiling for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Detect the signal using an imaging system.
-
Strip the membrane and re-probe with the primary antibody for the loading control.
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein band to the loading control band.
-
Compare the normalized protein levels between the different treatment groups.
-
Conclusion
This compound is a valuable tool for researchers investigating the complex roles of the Aryl Hydrocarbon Receptor signaling pathway. Its high affinity and selectivity make it suitable for a range of in vitro applications, including target validation, compound screening, and mechanistic studies. The protocols outlined in these application notes provide a framework for utilizing this compound to elucidate the functions of AhR in various biological and pathological processes. As with any chemical probe, it is essential to carefully design experiments with appropriate controls to ensure the generation of robust and reproducible data.
References
Application Notes: PDM2 as a Negative Control in Aryl Hydrocarbon Receptor (AhR) Activation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor belonging to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family.[1][2] It acts as a crucial sensor for a wide range of small molecules, including environmental toxins like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), dietary compounds, and endogenous metabolites.[3][4] Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) on DNA to regulate the transcription of target genes.[5][6] These genes include metabolic enzymes (e.g., CYP1A1, CYP1B1) and proteins involved in immune regulation and cell differentiation.[5][7]
Given its role in toxicology and various pathologies, studying AhR activation is critical. Robust experimental design necessitates the use of appropriate controls to ensure data validity. A negative control is a compound that is not expected to produce a response, thereby establishing a baseline and confirming that observed effects are specific to the test agent. PDM2 (also known as PZ-39) is a potent and selective AhR antagonist.[8][9] While primarily characterized as an inhibitor of agonist-induced AhR activity, its properties make it a suitable candidate for use as a negative control in AhR activation studies, with important considerations. This document provides detailed notes and protocols for its application.
Principle of this compound as a Negative Control
An ideal negative control for AhR activation studies should not exhibit any agonist activity on its own, even at high concentrations. It should bind selectively to the AhR without initiating the downstream signaling cascade. This compound functions as a competitive antagonist, binding with high affinity to the ligand-binding pocket of the AhR, thereby preventing agonists from binding and activating the receptor.[10]
This compound is noted for its selectivity for AhR, exhibiting no measurable affinity for the estrogen receptor (ER), which is a common off-target concern for some AhR modulators.[8][11] This selectivity is critical for ensuring that any observed lack of effect is due to its interaction with AhR and not other signaling pathways.
However, it is important to note that while this compound is a potent antagonist, there is a lack of publicly available data specifically characterizing it as a "pure" antagonist, meaning one completely devoid of any partial agonist activity at high concentrations.[10] Researchers should therefore validate this compound in their specific assay system to confirm the absence of basal activation before its use as a definitive negative control.
Data Presentation
Quantitative data for compounds used in AhR studies are crucial for comparison. The table below summarizes available data for this compound and contrasts it with a well-characterized agonist (TCDD) and another common antagonist (CH-223191).
| Compound | Class | Mechanism of Action | Potency / Affinity | Notes |
| TCDD | Agonist | Binds and activates the AhR, inducing transcription of target genes like CYP1A1. | High-affinity ligand, potent agonist with EC50 values typically in the picomolar to low nanomolar range. | Widely used as a positive control for AhR activation.[12] |
| CH-223191 | Antagonist | A potent and specific AhR antagonist that inhibits TCDD-induced activity. | IC50 of ~30 nM for inhibiting TCDD-induced luciferase activity.[13][14] | Characterized as a "pure" antagonist, showing no agonist activity at concentrations up to 100 μM.[11][14] |
| This compound (PZ-39) | Antagonist | A potent and selective competitive AhR antagonist. | Reported Kᵢ of 1.2 ± 0.4 nM.[6][8] | Suitable as a control antagonist. Data on partial agonism is not widely available, requiring user validation for use as a true negative control.[10] |
Visualized Pathways and Workflows
Canonical AhR Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the Aryl Hydrocarbon Receptor. Ligand binding in the cytoplasm leads to nuclear translocation and gene transcription. Antagonists like this compound block this process by occupying the ligand-binding pocket.
Caption: Canonical AhR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for AhR Activity Assay
This diagram outlines a typical workflow for a luciferase reporter gene assay to assess AhR activation and the role of controls.
Caption: Experimental workflow for an AhR luciferase reporter assay.
Experimental Protocols
The following are detailed protocols for common assays used to study AhR activation where this compound can be employed as a negative or antagonist control.
Protocol: AhR Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of AhR by quantifying the expression of a luciferase reporter gene under the control of XREs.
5.1.1 Materials
-
Cell Line: Human hepatoma cells (e.g., HepG2) stably or transiently transfected with an XRE-driven firefly luciferase reporter plasmid.
-
Culture Medium: MEM or DMEM supplemented with 10% FBS and antibiotics.
-
Assay Plate: White, clear-bottom 96-well cell culture plates.
-
Compounds:
-
This compound (Negative Control/Antagonist): Stock solution in DMSO (e.g., 10 mM).
-
TCDD (Positive Control Agonist): Stock solution in DMSO (e.g., 1 µM).
-
Vehicle Control: DMSO.
-
-
Reagents:
-
Luciferase Assay System (e.g., Promega ONE-Glo™ or similar).
-
Phosphate-Buffered Saline (PBS).
-
5.1.2 Procedure
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound, TCDD, and test compounds in culture medium. The final DMSO concentration should be ≤ 0.1%.
-
For Negative Control Validation: Add this compound dilutions to designated wells. Include a vehicle control (DMSO only).
-
For Antagonist Assay: Pre-treat cells with this compound dilutions for 1 hour. Then, add a constant concentration of TCDD (e.g., EC₈₀ concentration, determined previously) to the wells.
-
Gently swirl the plate to mix.
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
-
-
Luminescence Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the reagent to each well (typically 100 µL).
-
Place the plate on an orbital shaker for 5-10 minutes to ensure complete cell lysis.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the data by expressing the luminescence of each well as a fold-change relative to the vehicle control.
-
For negative control validation, the fold-change for this compound-treated wells should not be significantly different from the vehicle control.
-
Protocol: qPCR for CYP1A1 Gene Expression
This protocol measures the mRNA levels of CYP1A1, a primary AhR target gene, to assess receptor activation.
5.2.1 Materials
-
Cell Line: AhR-responsive cells (e.g., MCF-7, HepG2).
-
Assay Plate: 6-well or 12-well cell culture plates.
-
Compounds: this compound, TCDD, and vehicle (DMSO).
-
Reagents:
-
TRIzol™ or other RNA extraction reagent.
-
cDNA synthesis kit.
-
SYBR™ Green or TaqMan™ qPCR Master Mix.
-
Primers for CYP1A1 and a housekeeping gene (e.g., GAPDH, ACTB).
-
5.2.2 Procedure
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to ~80% confluency.
-
Treat cells with the vehicle, a positive control (TCDD, e.g., 10 nM), and this compound (e.g., 1-10 µM) for 6-24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Wash cells with PBS and lyse them directly in the plate using an RNA extraction reagent.
-
Purify total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity (e.g., using a NanoDrop™ spectrophotometer).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and primers for CYP1A1 and the housekeeping gene.
-
Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol.
-
Include a no-template control for each primer set.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative expression of CYP1A1 using the ΔΔCt method, normalizing to the housekeeping gene and expressing the results as a fold-change relative to the vehicle-treated control.
-
For this compound to be considered a negative control, the fold-change in CYP1A1 expression should not be significantly different from 1 (the vehicle control level).
-
Conclusion
This compound is a valuable tool for studying the Aryl Hydrocarbon Receptor pathway. Its high affinity and selectivity make it an excellent control antagonist for confirming that a biological effect is mediated through AhR. While it is often used as a negative control, researchers should be aware that comprehensive data on its potential for partial agonism is limited. Therefore, it is best practice to perform initial validation experiments, such as a dose-response in a sensitive reporter assay, to confirm its lack of agonist activity within the intended concentration range and specific experimental system. With this consideration, this compound serves as a robust and reliable compound for dissecting the function of the AhR in diverse biological contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. Evidence for Ligand-Mediated Selective Modulation of Aryl Hydrocarbon Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of cytochrome P450 1A1 and its contribution to oxidation of a potential human carcinogen 1-phenylazo-2-naphthol (Sudan I) in human livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New Insight into the Potential Role of Tryptophan-Derived AhR Ligands in Skin Physiological and Pathological Processes [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tryptophan-derived microbial metabolites activate the aryl hydrocarbon receptor in tumor-associated macrophages to suppress anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Lack of CYP1A1 expression is involved in unresponsiveness of the human hepatoma cell line SK-HEP-1 to dioxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. apexbt.com [apexbt.com]
- 12. The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. files.core.ac.uk [files.core.ac.uk]
Application of PDM2 in environmental toxicology studies.
For Researchers, Scientists, and Drug Development Professionals
Introduction
PDZ and LIM domain 2 (PDM2), also known as PDLIM2, is a critical scaffold protein that plays a significant role in regulating cellular signaling pathways, primarily by targeting the transcription factors NF-κB and STAT3 for degradation.[1] As a negative regulator of these key pathways involved in inflammation, cell survival, and immune responses, this compound is an emerging protein of interest in toxicological studies. Environmental contaminants, such as heavy metals, pesticides, and particulate matter, are known to dysregulate NF-κB and STAT3 signaling, leading to a variety of adverse health outcomes.[2][3][4] Therefore, assessing the status and function of this compound in response to environmental toxicants can provide valuable mechanistic insights into their toxicity.
These application notes provide a framework for incorporating the analysis of this compound and its associated signaling pathways into environmental toxicology studies. The protocols outlined below are adapted from preclinical toxicology study designs and can be tailored to investigate the impact of various environmental contaminants.
Signaling Pathways
Environmental stressors, such as heavy metals and air pollutants, can lead to the activation of pro-inflammatory and pro-survival signaling cascades. This compound acts as a crucial negative regulator in these pathways by targeting key transcription factors for proteasomal degradation, thereby helping to maintain cellular homeostasis. The dysregulation of this compound function by environmental toxicants can lead to aberrant signaling and contribute to pathological conditions.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. Epitranscriptomic alterations induced by environmental toxins: implications for RNA modifications and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diesel exhaust particulate-induced activation of Stat3 requires activities of EGFR and Src in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vivo Administration of PDM2 Modulators: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PDM2, also known as PDZ and LIM domain 2 (PDLIM2), is a scaffold protein that plays a critical role in regulating key signaling pathways implicated in cancer and inflammatory diseases. It primarily functions as an E3 ubiquitin ligase, targeting the transcription factors NF-κB (p65/RelA) and STAT3 for proteasomal degradation. By downregulating these pro-inflammatory and pro-survival pathways, this compound acts as a tumor suppressor in several cancers. This has made it an attractive target for therapeutic intervention.
These application notes provide detailed protocols for the in-vivo administration of this compound modulators in animal models, covering both a hypothetical small molecule activator (termed this compound-A) and a nanoparticle-based gene delivery system (nanoPDLIM2). The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy, pharmacokinetics, and safety of novel this compound-targeted therapies.
This compound Signaling Pathway and Therapeutic Rationale
This compound exerts its tumor-suppressive effects by negatively regulating the NF-κB and STAT3 signaling pathways. These pathways are often constitutively active in cancer cells, promoting proliferation, survival, and inflammation. This compound facilitates the ubiquitination and subsequent degradation of the key transcription factors in these pathways, NF-κB (p65/RelA) and STAT3. Therefore, therapeutic strategies are focused on either activating this compound function or restoring its expression in diseased cells.
Caption: this compound signaling pathway and the mechanism of a this compound activator.
Experimental Workflow for In-Vivo Studies
A typical in-vivo evaluation of a this compound modulator follows a structured workflow encompassing efficacy, pharmacokinetic, and toxicology assessments.
Caption: General experimental workflow for in-vivo evaluation of a this compound modulator.
Section 1: Administration of a Hypothetical Small Molecule Activator (this compound-A)
This section details the protocols for a hypothetical small molecule activator of this compound, referred to as this compound-A.
Efficacy Studies in Xenograft Mouse Models
Objective: To evaluate the anti-tumor efficacy of this compound-A in a human cancer xenograft model in immunodeficient mice.
Protocol:
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Animal Model:
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Species: Nude mice (e.g., BALB/c nude or NOD/SCID).
-
Age: 6-8 weeks.
-
Sex: Female (to minimize aggression-related injuries).
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Housing: Standard specific-pathogen-free (SPF) conditions.
-
-
Cell Culture and Tumor Implantation:
-
Select a human cancer cell line with known dysregulation of NF-κB or STAT3 signaling.
-
Culture cells under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
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Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
-
Treatment Administration:
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Vehicle Control: Administer the vehicle used to formulate this compound-A (e.g., 0.5% methylcellulose (B11928114) in water).
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This compound-A (Low Dose): e.g., 10 mg/kg, administered orally (PO) daily.
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This compound-A (High Dose): e.g., 30 mg/kg, administered PO daily.
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Positive Control: A standard-of-care therapeutic for the specific cancer model.
-
-
Endpoint Analysis:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
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At the end of the study, euthanize mice and excise tumors.
-
Measure final tumor weight and volume.
-
Collect tumor tissue for biomarker analysis (e.g., Western blot for p-STAT3, p-p65) and histopathology.
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Pharmacokinetic (PK) Studies
Objective: To determine the pharmacokinetic profile of this compound-A in mice following a single dose.
Protocol:
-
Animal Model: Healthy, non-tumor-bearing mice of the same strain, age, and sex as in the efficacy study.
-
Drug Administration:
-
Intravenous (IV): Administer a single bolus dose of 2 mg/kg this compound-A via the tail vein.
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Oral (PO): Administer a single dose of 10 mg/kg this compound-A via oral gavage.
-
-
Sample Collection:
-
Collect sparse blood samples (approx. 25-50 µL) from a consistent site (e.g., saphenous vein) at multiple time points.
-
IV time points: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
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PO time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Processing and Analysis:
-
Centrifuge blood samples to separate plasma.
-
Store plasma at -80°C until analysis.
-
Quantify this compound-A concentrations in plasma using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
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Use pharmacokinetic software to perform non-compartmental analysis and determine key PK parameters.
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Table 1: Hypothetical Pharmacokinetic Parameters of this compound-A in Mice
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) | Unit |
| Cmax | 1500 | 850 | ng/mL |
| Tmax | 0.08 | 0.5 | h |
| AUC(0-inf) | 2950 | 4500 | ng*h/mL |
| t½ | 2.5 | 3.0 | h |
| CL | 0.68 | - | L/h/kg |
| Vd | 1.5 | - | L/kg |
| F | - | 30.5 | % |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-inf): Area under the curve from time zero to infinity; t½: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.
Toxicology Studies
Objective: To assess the safety and tolerability of this compound-A in mice.
Protocol:
-
Maximum Tolerated Dose (MTD) Study:
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Administer single, escalating doses of this compound-A to small groups of mice.
-
Observe animals for clinical signs of toxicity and mortality for up to 14 days.
-
-
Repeated-Dose Toxicity Study:
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Administer this compound-A daily for a period relevant to the intended clinical use (e.g., 14 or 28 days).
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Use multiple dose groups, including a vehicle control and at least three dose levels (e.g., 30, 100, and 300 mg/kg/day).
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Monitor body weight, food and water consumption, and clinical signs of toxicity.
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At the end of the study, collect blood for hematology and clinical chemistry analysis.
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Perform a full necropsy and collect major organs for histopathological examination.
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Table 2: Hypothetical Toxicology Data for this compound-A in Mice (28-day study)
| Parameter | Vehicle Control | Low Dose (30 mg/kg) | Mid Dose (100 mg/kg) | High Dose (300 mg/kg) |
| Body Weight Change (%) | +5.0 | +4.5 | -1.5 | -8.0 |
| ALT (U/L) | 32 ± 4 | 35 ± 5 | 60 ± 9 | 150 ± 25 |
| AST (U/L) | 48 ± 6 | 50 ± 7 | 80 ± 11 | 200 ± 30 |
| BUN (mg/dL) | 20 ± 3 | 22 ± 3 | 24 ± 4 | 38 ± 7 |
| Histopathology (Liver) | Normal | Normal | Minimal centrilobular hypertrophy | Moderate centrilobular hypertrophy and single-cell necrosis |
Indicates statistically significant difference from vehicle control. ALT: Alanine aminotransferase; AST: Aspartate aminotransferase; BUN: Blood urea (B33335) nitrogen.
Section 2: Administration of a Nanoparticle-Based Gene Delivery System (nanoPDLIM2)
This section details the protocols for a nanoparticle-based system designed to deliver a PDLIM2-expressing plasmid, termed nanoPDLIM2. This approach is aimed at restoring this compound expression in tumors where it has been silenced.[1]
Efficacy Studies in a Syngeneic Mouse Lung Cancer Model
Objective: To evaluate the anti-tumor efficacy of nanoPDLIM2 alone and in combination with chemotherapy and immunotherapy in a preclinical lung cancer model.[1]
Protocol:
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Animal Model and Tumor Induction:
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Species: C57BL/6 mice.
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Induce lung tumors using a chemical carcinogen like urethane.
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-
Preparation and Administration of Therapeutics:
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nanoPDLIM2: Encapsulate a PDLIM2-expressing plasmid within a polyethyleneimine (PEI)-based delivery system. Administer intravenously (IV).[1]
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Chemotherapy: Prepare solutions of carboplatin (B1684641) and paclitaxel (B517696) for intraperitoneal (IP) injection.
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Immunotherapy: Use an anti-PD-1 antibody for IP injection.
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-
Treatment Schedule:
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A representative combination therapy schedule could involve:
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nanoPDLIM2 administered IV weekly.
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Chemotherapy (carboplatin and paclitaxel) administered IP on a cyclical schedule.
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Anti-PD-1 antibody administered IP twice a week.
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-
-
Efficacy Assessment:
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Monitor tumor burden using imaging techniques (e.g., bioluminescence if using luciferase-expressing tumor cells) or by histological analysis of the lungs at the end of the study.[1]
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Analyze tumor tissue for re-expression of PDLIM2 and downstream effects on NF-κB and STAT3 signaling.[2]
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Evaluate the tumor immune microenvironment by flow cytometry or immunohistochemistry to assess immune cell infiltration.[1]
-
Biodistribution and Toxicity of nanoPDLIM2
Objective: To assess the in-vivo distribution and safety profile of nanoPDLIM2.
Protocol:
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Biodistribution:
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Label the nanoPDLIM2 particles with a fluorescent dye or a radionuclide.
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Administer a single IV dose to tumor-bearing mice.
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At various time points, image the mice to track nanoparticle distribution or harvest organs to quantify nanoparticle accumulation.
-
-
Toxicity Assessment:
Table 3: Qualitative Toxicity Assessment of nanoPDLIM2 in Mice
| Assessment | Observation |
| Body Weight | No significant change compared to control group.[2] |
| Clinical Signs | No observable signs of distress or altered behavior.[2] |
| Histopathology (Major Organs) | No significant pathological findings in the liver, kidney, spleen, etc.[2] |
| Combination Therapy Toxicity | Did not exacerbate the toxicity of chemotherapy or anti-PD-1 immunotherapy.[2] |
Conclusion
The in-vivo administration of this compound modulators in animal models is a critical step in the preclinical development of novel therapeutics targeting this important tumor suppressor pathway. The protocols outlined in these application notes provide a framework for evaluating both small molecule activators and gene-based therapies. Careful consideration of the administration route, dosage, and experimental endpoints is essential for obtaining robust and translatable data to guide future clinical development.
References
Application of PDM2 in High-Throughput Screening for Aryl Hydrocarbon Receptor (AhR) Modulators
Application Notes
Introduction
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor pivotal in regulating cellular responses to a variety of environmental and endogenous compounds.[1] Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating gene expression.[1][2] This signaling pathway is implicated in diverse physiological and pathological processes, including xenobiotic metabolism, immune responses, and cell differentiation, making it a compelling target for drug discovery and toxicological screening.[1][2]
This compound is a potent and selective antagonist of the AhR, serving as a valuable reference compound in high-throughput screening (HTS) campaigns designed to identify novel AhR modulators.[1] As a resveratrol (B1683913) analog, this compound exhibits high binding affinity for the AhR with a reported Ki of 1.2 ± 0.4 nM and demonstrates specificity, showing no affinity for the estrogen receptor.[1] Its primary mechanism of action is as a competitive antagonist, where it binds to the ligand-binding pocket of the AhR, thereby preventing the binding of agonists and subsequent downstream signaling events.[3] Luciferase reporter gene assays are a common and robust method for screening compound libraries for potential AhR agonists or antagonists.[1]
Mechanism of Action
Both agonists and antagonists can modulate the AhR signaling pathway. Agonists bind to the cytosolic AhR complex, which includes chaperone proteins like heat shock protein 90 (Hsp90), triggering a conformational change and translocation into the nucleus.[1] In the nucleus, the AhR dissociates from its chaperones and forms a heterodimer with ARNT.[1] This AhR/ARNT complex then binds to XREs, initiating the transcription of target genes.[1] Competitive antagonists like this compound occupy the ligand-binding site, preventing this cascade.[3]
Quantitative Data Summary
A significant challenge in presenting a comprehensive overview of this compound is the limited publicly available quantitative data regarding its functional antagonist activity in cellular assays and its in vivo efficacy.[3] While its binding affinity is well-documented, a direct comparison with other antagonists in functional and in vivo settings is difficult.[3]
| Parameter | This compound | Notes |
| Binding Affinity (Ki) | 1.2 ± 0.4 nM[1] | High-affinity binding to the Aryl Hydrocarbon Receptor. |
| Mechanism of Action | Competitive Antagonist[3] | Prevents agonist binding to the AhR ligand-binding pocket. |
| Functional Antagonist Activity | Data not publicly available[3] | Requires further experimental characterization.[3] |
| In Vivo Efficacy | Data not publicly available[3] | Suitability for in vivo applications is not yet established. |
| Selectivity | No affinity for the estrogen receptor[1] | Demonstrates specificity for the AhR over the estrogen receptor. |
Experimental Protocols
High-Throughput Screening for AhR Antagonists using a Luciferase Reporter Assay with this compound
This protocol outlines a cell-based luciferase reporter assay to screen for antagonists of the Aryl Hydrocarbon Receptor (AhR) using this compound as a reference antagonist.[1]
Materials:
-
Cell Line: A suitable mammalian cell line stably transfected with an AhR-responsive luciferase reporter construct (e.g., HepG2-XRE-Luc).[1]
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]
-
This compound Stock Solution: Prepared in DMSO.
-
AhR Agonist Stock Solution: (e.g., TCDD) prepared in DMSO.
-
96-well white, clear-bottom plates. [1]
-
Luciferase Assay Reagent. [1]
-
Luminometer.
Protocol:
-
Cell Seeding:
-
Compound Preparation:
-
This compound Dilutions: Perform a serial dilution of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 pM to 10 µM).[1]
-
Test Compound Dilutions: Prepare serial dilutions of test compounds in cell culture medium.
-
AhR Agonist Solution: Dilute the AhR agonist (e.g., TCDD) stock solution in cell culture medium to a final concentration that elicits a submaximal response (EC80). This concentration should be predetermined in a separate agonist dose-response experiment.[1]
-
-
Treatment:
-
Carefully remove the culture medium from the wells.[1]
-
Add 50 µL of the this compound or test compound dilutions to the respective wells.[1]
-
Immediately add 50 µL of the prepared AhR agonist solution to all wells except for the vehicle control wells.[1]
-
For vehicle control wells, add 100 µL of culture medium containing the same final concentration of DMSO as the treated wells.[1]
-
Incubate the plate for 24 hours at 37°C and 5% CO2.[1]
-
-
Luciferase Assay:
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compounds and this compound relative to the agonist-treated control.
-
Determine the IC50 values for active compounds by fitting the dose-response data to a suitable model.
-
Visualizations
Caption: Canonical AhR signaling pathway and the mechanism of this compound antagonism.
Caption: Experimental workflow for high-throughput screening of AhR antagonists.
References
Troubleshooting & Optimization
Troubleshooting PDM2 insolubility in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the aqueous insolubility of PDM2.
Frequently Asked Questions (FAQs)
Q1: Why is this compound insoluble in aqueous solutions?
This compound is a stilbene (B7821643) derivative with a chemical structure that is largely non-polar.[1] Water is a highly polar solvent, and following the principle of "like dissolves like," non-polar compounds such as this compound do not readily dissolve in polar solvents. The molecular structure of this compound lacks a sufficient number of polar functional groups that can form favorable interactions (like hydrogen bonds) with water molecules, leading to its poor aqueous solubility.
Q2: I observed a precipitate after diluting my this compound stock solution in my aqueous experimental buffer. What is the cause and how can I prevent this?
This is a common phenomenon known as "precipitation" or "crashing out." It occurs when a concentrated stock solution of a poorly soluble compound in a good organic solvent (like DMSO) is diluted into an aqueous buffer where the compound is not soluble. The abrupt change in solvent polarity causes the compound to come out of solution.
To prevent this, you can employ the following strategies:
-
Step-wise Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions. This gradual change in solvent polarity can help keep the compound in solution.
-
Vortexing During Dilution: Vigorously vortex the aqueous solution while adding the this compound stock solution. This rapid mixing can help to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
-
Lowering the Final Concentration: If possible, reduce the final concentration of this compound in your experiment.
-
Using a Carrier Protein: In some cell-based assays, the presence of serum proteins (like albumin) in the culture medium can help to solubilize hydrophobic compounds.
Q3: What is the maximum recommended final concentration of organic solvent (e.g., DMSO) in my cell-based assay?
For most cell lines, the final concentration of DMSO should be kept at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity. However, the tolerance can vary between cell types, so it is recommended to run a vehicle control (media with the same final DMSO concentration as your experimental samples) to assess the impact of the solvent on your specific cells.
Q4: Can the temperature of my aqueous solution affect this compound solubility?
Yes, temperature can influence solubility. For many compounds, solubility increases with temperature. Therefore, it is good practice to warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C) before adding the this compound stock solution. However, be mindful of the thermal stability of this compound; prolonged exposure to high temperatures could lead to degradation.
Q5: Can the pH of my aqueous solution be adjusted to improve this compound solubility?
The solubility of ionizable compounds can be significantly influenced by pH. This compound's structure does not contain strongly acidic or basic functional groups, so its solubility is not expected to be dramatically affected by pH changes within a typical physiological range (pH 6-8). However, extreme pH values should be avoided as they can degrade the compound and are generally not compatible with biological experiments.
Data Presentation
Table 1: Quantitative Solubility of this compound in Common Organic Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 - 57[2][3][4][5] | ≥ 176.3 - 201.0 | Sonication may be required for complete dissolution. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility. |
| Dimethylformamide (DMF) | 30[1][6] | 105.8 | |
| Ethanol | 2 - 14[1][4][6] | 7.1 - 49.4 | |
| Water | Insoluble[4] | - |
Note: The molecular weight of this compound is 283.58 g/mol .[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (CAS 688348-25-6)[7]
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Weighing this compound: Accurately weigh out 2.84 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Adding Solvent: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Troubleshooting Workflow for this compound Precipitation
This protocol outlines a systematic approach to troubleshoot precipitation issues when preparing working solutions of this compound in aqueous buffers.
Mandatory Visualization
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound is a potent antagonist of the Aryl Hydrocarbon Receptor (AhR). The following diagram illustrates the canonical AhR signaling pathway, which is inhibited by this compound.
References
- 1. PDM 2 | CAS 688348-25-6 | Cayman Chemical | Biomol.com [biomol.com]
- 2. file.chemscene.com [file.chemscene.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Aryl Hydrocarbon Receptor | AhR | TargetMol [targetmol.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. abmole.com [abmole.com]
Technical Support Center: Optimizing PDM2 Dosage for Maximum AhR Inhibition
Welcome to the technical support center for PDM2, a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit the Aryl Hydrocarbon Receptor (AhR)?
A1: this compound is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR).[1] It functions as a competitive antagonist, meaning it binds to the ligand-binding pocket of the AhR, thereby preventing the binding of AhR agonists and subsequent downstream signaling events.[1][2] This blockade of AhR signaling is achieved without depleting the AhR protein itself.[1]
Q2: What is the binding affinity of this compound for AhR?
A2: this compound is a high-affinity AhR antagonist with a reported Ki of 1.2 ± 0.4 nM. This low nanomolar Ki value indicates a strong binding affinity for the receptor.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.[1]
Q4: What is the recommended final concentration of DMSO in cell culture?
A4: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced toxicity and off-target effects. It is always recommended to include a vehicle control (media with the same final DMSO concentration as the treated samples) in your experiments.[3]
Q5: How can I determine the optimal concentration of this compound for my experiment?
A5: The optimal concentration of this compound will depend on your specific cell type, experimental conditions, and the concentration of the AhR agonist being used. A dose-response experiment is the best way to determine the optimal concentration. This typically involves treating your cells with a range of this compound concentrations (e.g., from 1 pM to 10 µM) in the presence of a constant concentration of an AhR agonist. The inhibitory effect can then be measured using a suitable assay, such as a luciferase reporter assay.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
| Problem | Possible Cause | Solution |
| Visible precipitate in culture wells after adding this compound | 1. Compound concentration exceeds solubility limit in culture medium. 2. "Solvent shock" from rapid dilution of DMSO stock. 3. Interaction with serum proteins. | 1. Determine the maximum soluble concentration of this compound in your specific culture medium. Do not use concentrations above this limit.[3]2. Prepare intermediate dilutions of your concentrated this compound stock solution in pre-warmed culture medium before the final dilution into the cell culture plate.[3]3. Try reducing the serum concentration if your experimental design allows. Alternatively, pre-incubate this compound in a small volume of serum before diluting it into the rest of the medium.[3] |
| Inconsistent or no AhR inhibition observed | 1. Suboptimal this compound concentration. 2. This compound degradation. 3. Cell line specific effects. 4. Pipetting errors. | 1. Perform a dose-response experiment to determine the optimal this compound concentration for your cell line and experimental conditions.2. Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Perform a stability study of this compound in your culture medium at 37°C over the duration of your experiment.[3]3. AhR signaling can be highly cell-line specific. Ensure your cell line expresses functional AhR and is responsive to the agonist used.[4]4. Prepare a master mix of reagents for each treatment condition to be dispensed across replicate wells. Use a calibrated multichannel pipette.[4] |
| Observed cytotoxicity | 1. High concentration of this compound. 2. High concentration of DMSO. 3. Off-target effects. | 1. Determine the cytotoxic concentration of this compound for your cell line using a cell viability assay (e.g., MTT or LDH assay). Use concentrations below the cytotoxic threshold.2. Ensure the final DMSO concentration in your culture medium is at a non-toxic level (typically ≤ 0.5%).3. This compound is a resveratrol (B1683913) analog. While it is reported to be selective for AhR, high concentrations of resveratrol and its analogs have been reported to have off-target effects.[5][6][7] If you suspect off-target effects, consider using lower concentrations of this compound or a different AhR antagonist for comparison. |
| Unexpected agonist activity of this compound | 1. Partial agonism in certain cell lines or with specific gene promoters. | Although this compound is characterized as an antagonist, some compounds can exhibit partial agonist activity under certain conditions. Run a full dose-response curve of this compound alone (without an AhR agonist) to check for any induction of AhR target gene expression.[4] |
Data Presentation
Table 1: Representative Dose-Dependent Inhibition of AhR Activity by this compound
The following table provides a theoretical representation of the percentage of AhR inhibition by this compound at various concentrations, based on its high binding affinity (Ki = 1.2 ± 0.4 nM). The actual inhibition will vary depending on the experimental conditions. A dose-response experiment is necessary to determine the precise IC50 in your system.
| This compound Concentration | Expected AhR Inhibition (%) |
| 0.1 nM | 10 - 20 |
| 1 nM | 40 - 60 |
| 10 nM | 80 - 95 |
| 100 nM | > 95 |
| 1 µM | > 98 |
| 10 µM | > 99 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a DRE-Luciferase Reporter Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound for AhR activation.
Materials:
-
A stable cell line expressing the AhR and containing a Dioxin Response Element (DRE)-driven luciferase reporter gene (e.g., HepG2 40/6).
-
Complete cell culture medium.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
AhR agonist (e.g., TCDD or β-naphthoflavone).
-
Luciferase assay reagent.
-
96-well white, clear-bottom plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Plate the reporter cells in a 96-well plate and allow them to attach overnight.
-
This compound Dilutions: Prepare a serial dilution of the this compound stock solution in cell culture medium to achieve a range of final concentrations (e.g., from 1 pM to 10 µM).
-
Pre-treatment: Pre-treat the cells with the varying concentrations of this compound for a specified period (e.g., 1 hour).
-
Agonist Treatment: Add a constant concentration of the AhR agonist (e.g., TCDD at a concentration that elicits a submaximal response, such as EC80) to the wells.
-
Incubation: Incubate the cells for a further period (e.g., 4-24 hours) to allow for reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of agonist-induced luciferase activity against the logarithm of the this compound concentration. Determine the IC50 value, which is the concentration of this compound that reduces the agonist-induced luciferase activity by 50%.[2]
Protocol 2: Assessing this compound Cytotoxicity using an MTT Assay
This protocol outlines a method to evaluate the potential cytotoxicity of this compound.
Materials:
-
Cell line of interest.
-
Complete cell culture medium.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plate.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability). Plot the percentage of cell viability against the log of the this compound concentration to determine the CC50 (the concentration that causes 50% cytotoxicity).
Mandatory Visualization
Caption: Canonical AhR signaling pathway and the inhibitory mechanism of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Resveratrol Analogs and Prodrugs Differently Affect the Survival of Breast Cancer Cells Impairing Estrogen/Estrogen Receptor α/Neuroglobin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Adverse Effects of Resveratrol: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative profiling of analog targets: a case study on resveratrol for mouse melanoma metastasis suppression - PMC [pmc.ncbi.nlm.nih.gov]
Navigating PDLIM2 Stability in Long-Term Experiments: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the PDZ and LIM domain protein 2 (PDLIM2/PDM2). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during long-term experiments involving PDLIM2.
Frequently Asked Questions (FAQs)
Q1: What is PDLIM2 and why is its stability important in my experiments?
A1: PDLIM2, also known as Mystique or SLIM, is a scaffold protein that plays a crucial role in various cellular processes, including cytoskeleton organization, cell signaling, and protein degradation.[1] It functions as a tumor suppressor by promoting the degradation of key transcription factors like NF-κB and STAT3 through the ubiquitin-proteasome pathway.[2][3][4][5][6] The stability of PDLIM2 is critical for maintaining its regulatory functions. In long-term experiments, loss of PDLIM2 stability can lead to altered signaling pathways, affecting experimental outcomes and the reliability of your data.
Q2: My PDLIM2 protein appears to be degrading in my cell culture experiments. What are the common causes?
A2: Protein degradation in cell culture can be a significant issue. For PDLIM2, degradation is a natural process mediated by the ubiquitin-proteasome system as part of its function in regulating other proteins.[2][4][7] However, accelerated or unexpected degradation during your experiment can be caused by several factors:
-
Cellular Stress: Long-term culture can induce cellular stress, leading to increased activity of proteases and the ubiquitin-proteasome system.
-
Suboptimal Culture Conditions: Fluctuations in pH, temperature, or nutrient availability can impact protein stability.
-
Experimental Manipulations: Reagents used in your experiment or frequent handling of the cells can contribute to protein degradation.
-
Epigenetic Silencing: In some cancer cell lines, the PDLIM2 gene promoter can be hypermethylated, leading to decreased transcription and lower protein levels, which might be misinterpreted as instability.[3][4]
Q3: How can I improve the stability of PDLIM2 in my long-term cell culture experiments?
A3: To enhance PDLIM2 stability, consider the following:
-
Maintain Optimal Culture Conditions: Ensure strict adherence to recommended cell culture protocols, including regular media changes and monitoring of pH and temperature.
-
Use Protease Inhibitors: When preparing cell lysates for analysis, always include a protease inhibitor cocktail to prevent artificial degradation.
-
Minimize Freeze-Thaw Cycles: If working with purified PDLIM2 or cell lysates, aliquot samples to avoid repeated freezing and thawing, which can denature proteins.[8][9]
-
Consider the Cellular Context: The stability and function of PDLIM2 can be influenced by its subcellular localization (nucleus vs. cytoplasm) and the specific cell type.[3]
Troubleshooting Guides
Issue 1: Inconsistent PDLIM2 levels in Western Blot analysis across different time points in a long-term experiment.
Potential Cause & Solution
| Potential Cause | Troubleshooting Steps |
| Uneven Protein Loading | - Use a reliable protein quantification assay (e.g., BCA) to ensure equal loading.- Normalize to a stable housekeeping protein (e.g., GAPDH, β-actin). |
| Protein Degradation During Sample Preparation | - Work quickly and on ice during cell lysis and protein extraction.- Add a fresh protease inhibitor cocktail to your lysis buffer.[8] |
| Variable Cell Viability or Density | - Monitor cell viability and confluence at each time point.- Ensure consistent seeding density at the start of the experiment. |
| Changes in PDLIM2 Expression | - Consider that experimental treatments may be altering PDLIM2 gene expression. Perform RT-qPCR to assess mRNA levels. |
Issue 2: Loss of PDLIM2 activity in a functional assay over time.
Potential Cause & Solution
| Potential Cause | Troubleshooting Steps |
| Protein Denaturation | - Ensure proper storage conditions for any purified PDLIM2 or cell extracts (-80°C for long-term storage).[9][10][11]- Avoid harsh buffer conditions or repeated freeze-thaw cycles.[9] |
| Loss of Post-Translational Modifications | - PDLIM2 function can be regulated by post-translational modifications. Ensure your experimental conditions do not inadvertently strip these modifications. |
| Instability in Assay Buffer | - Test the stability of PDLIM2 in your specific assay buffer over the time course of the experiment. Consider adding stabilizing agents like glycerol (B35011) if necessary.[9][11] |
Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay to Determine PDLIM2 Half-Life
This protocol is used to measure the rate of PDLIM2 degradation in cultured cells. Cycloheximide blocks protein synthesis, allowing for the observation of the decay of existing proteins over time.[12][13][14]
Materials:
-
Cultured cells expressing PDLIM2
-
Complete cell culture medium
-
Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO)[12]
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Reagents for Western blotting
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluence.
-
Treat the cells with CHX at a final concentration of 50 µg/mL.[15] A vehicle control (DMSO) should be used for the 0-hour time point.[12]
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8, 12 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease inhibitors.
-
Quantify the total protein concentration in each lysate.
-
Analyze equal amounts of protein from each time point by Western blotting using an anti-PDLIM2 antibody.
-
Quantify the band intensities and plot the percentage of remaining PDLIM2 over time to determine its half-life.
Protocol 2: In Vitro Ubiquitination Assay for PDLIM2
This assay helps to determine if PDLIM2 is ubiquitinated, a key step in its degradation pathway.
Materials:
-
Cell lysates containing PDLIM2
-
Antibody against PDLIM2 for immunoprecipitation
-
Protein A/G beads
-
Ubiquitin, E1, E2, and E3 ligases (if using a reconstituted system)
-
ATP
-
Ubiquitination buffer
-
Reagents for Western blotting
Procedure:
-
Lyse cells in a non-denaturing buffer containing protease and deubiquitinase inhibitors.
-
Immunoprecipitate endogenous or overexpressed PDLIM2 using a specific antibody and Protein A/G beads.
-
For an in vitro reaction, incubate the immunoprecipitated PDLIM2 with ubiquitin, E1, E2, the relevant E3 ligase (if known), and ATP in ubiquitination buffer.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analyze the reaction products by Western blotting using an anti-ubiquitin antibody. A ladder of higher molecular weight bands indicates ubiquitination.
Signaling Pathways and Experimental Workflows
PDLIM2-Mediated Degradation of NF-κB
PDLIM2 plays a critical role in terminating NF-κB signaling by promoting the degradation of the p65 (RelA) subunit in the nucleus. This is a key mechanism for its tumor-suppressive function.
Experimental Workflow for Investigating PDLIM2 Stability
The following workflow outlines a logical progression for investigating issues related to PDLIM2 stability in your experiments.
References
- 1. genecards.org [genecards.org]
- 2. PDLIM2 is a novel E5 ubiquitin ligase enhancer that stabilizes ROC1 and recruits the ROC1-SCF ubiquitin ligase to ubiquitinate and degrade NF-κB RelA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDLIM2 regulates transcription factor activity in epithelial-to-mesenchymal transition via the COP9 signalosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond structural domains: the emerging roles of PDLIM2 in cellular signaling and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDLIM2 regulates transcription factor activity in epithelial-to-mesenchymal transition via the COP9 signalosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDLIM2: Signaling pathways and functions in cancer suppression and host immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 14. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Off-Target Effects of PDM2
Disclaimer: The small molecule "PDM2" is not widely recognized in publicly available scientific literature. This guide provides a general framework for identifying and mitigating off-target effects of small molecule inhibitors, using "this compound" as a placeholder. Researchers should adapt these principles to the specific characteristics of their molecule of interest.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in research?
A1: Off-target effects occur when a small molecule, such as this compound, binds to and alters the function of proteins other than its intended target.[1] These unintended interactions are a significant concern because they can lead to:
-
Cellular toxicity: Binding to unintended proteins can disrupt essential cellular pathways, causing cell stress or death that is unrelated to the on-target activity.[1]
-
Poor translation to clinical applications: Results that are heavily influenced by off-target effects in preclinical models may not be reproducible in a whole organism, leading to failures in later stages of drug development.[1]
Q2: How can I identify potential off-target effects of this compound?
A2: A multi-faceted approach is recommended to uncover potential off-target effects. This can include both computational and experimental methods:
-
Computational Approaches: In silico tools can predict potential off-target interactions by comparing the structure of this compound to databases of known protein-ligand interactions.[2]
-
Experimental Profiling:
-
Kinase Profiling: If this compound is a kinase inhibitor, screening it against a broad panel of kinases can identify unintended targets.[3]
-
Chemical Proteomics: Techniques like activity-based protein profiling (ABPP) or compound-centric chemical proteomics (CCCP) can identify the proteins that this compound binds to in an unbiased manner within a complex biological sample.[4]
-
Phenotypic Screening: Comparing the cellular phenotype induced by this compound with that of other known inhibitors or genetic perturbations can provide clues about its mechanism of action and potential off-targets.[5]
-
Q3: What are the primary strategies to minimize or control for off-target effects in my experiments?
A3: Several key strategies can be employed to increase confidence that the observed phenotype is due to the on-target activity of this compound:
-
Use the Lowest Effective Concentration: Perform a dose-response experiment to identify the lowest concentration of this compound that elicits the desired on-target effect.[1][6] Higher concentrations increase the likelihood of binding to lower-affinity off-targets.
-
Employ Orthogonal Validation:
-
Structurally Unrelated Inhibitors: Use a different small molecule inhibitor that targets the same protein as this compound but has a distinct chemical structure.[6][7] If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Approaches: Use techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target protein.[1] If the phenotype observed with this compound is lost in the absence of the target protein, this provides strong evidence for on-target activity.
-
-
Use Control Compounds:
-
Inactive Analogs: If available, use a structurally similar but biologically inactive version of this compound as a negative control.[7] This helps to ensure that the observed effects are not due to the chemical scaffold itself.
-
-
Confirm Target Engagement: Directly measure the binding of this compound to its intended target in a cellular context using methods like the Cellular Thermal Shift Assay (CETSA).[1][8]
Troubleshooting Guides
Problem: Unexpected or inconsistent cellular phenotype observed with this compound treatment.
This could be due to off-target effects, issues with the compound itself, or experimental variability.
| Potential Cause | Recommended Action |
| Off-Target Effects | 1. Perform a dose-response curve: Determine the EC50 for the phenotype and compare it to the IC50 for the target. A large discrepancy may suggest off-target effects.[8] 2. Use an orthogonal inhibitor: Treat cells with a structurally different inhibitor for the same target and see if the phenotype is reproduced.[6] 3. Genetic knockdown/knockout: Use CRISPR or siRNA to reduce the levels of the intended target and see if the phenotype is recapitulated or if the effect of this compound is lost.[1] |
| Compound Instability/Solubility | 1. Check for precipitation: Visually inspect the media after adding this compound. 2. Prepare fresh solutions: Do not use old stock solutions.[9] 3. Optimize solvent and concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to the cells.[10] |
| Cell Line Variability | 1. Confirm target expression: Use Western blot or qPCR to verify that your cell line expresses the intended target of this compound.[1] 2. Check for known resistance mechanisms: The cell line may have mutations that make it resistant to this compound's on-target effect. |
Problem: this compound is causing significant cell toxicity at the desired effective concentration.
This suggests that the therapeutic window is narrow, potentially due to off-target effects.
| Potential Cause | Recommended Action |
| Off-Target Toxicity | 1. Separate efficacy from toxicity: Perform a dose-response experiment for both the desired phenotype and cell viability (e.g., using an MTS assay) to determine the therapeutic window.[8] 2. Rescue experiment: If possible, overexpress the intended target to see if it can rescue the toxic phenotype. 3. Profile against a toxicity panel: Screen this compound against a panel of known toxicity-related targets (e.g., hERG, CYPs). |
| On-Target Toxicity | 1. Modulate treatment duration: A shorter exposure to this compound may be sufficient to achieve the desired on-target effect while minimizing toxicity. 2. Use a lower, synergistic dose: Combine a lower dose of this compound with another compound that targets a parallel pathway to achieve the same biological outcome with reduced toxicity. |
Experimental Protocols
Protocol 1: Dose-Response Curve for Efficacy and Toxicity
Objective: To determine the optimal concentration of this compound that produces the desired on-target effect with minimal toxicity.
Methodology:
-
Cell Seeding: Plate cells at a consistent density in a multi-well plate (e.g., 96-well).
-
Compound Dilution: Prepare a serial dilution of this compound in culture media. Also, prepare a vehicle control (e.g., media with the same final concentration of DMSO).
-
Treatment: Treat the cells with the different concentrations of this compound and the vehicle control.
-
Incubation: Incubate for the desired duration of the experiment.
-
Phenotypic Readout: Measure the biological response of interest (e.g., inhibition of a downstream signaling molecule via Western blot, change in gene expression via qPCR).[8]
-
Toxicity Readout: In a parallel plate, measure cell viability using an appropriate assay (e.g., MTS, CellTiter-Glo).[8]
-
Data Analysis: Plot the phenotypic response and cell viability against the logarithm of the this compound concentration. Use a four-parameter logistic regression to determine the EC50 (for the phenotype) and CC50 (for cytotoxicity).[8]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that this compound binds to its intended target in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at a concentration known to be effective, and with a vehicle control.[8]
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.[8]
-
Lysis and Centrifugation: Lyse the cells and use centrifugation to separate the soluble protein fraction from the aggregated proteins.[8]
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein that remains soluble using Western blotting.[8]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[8]
Visualizations
Caption: On-target vs. off-target effects of this compound.
Caption: Workflow for validating on-target effects.
Caption: Decision tree for troubleshooting inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. caymanchem.com [caymanchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: PDLIM2 Degradation Pathways
Welcome to the technical support center for researchers studying PDZ and LIM domain protein 2 (PDLIM2), also known as PDM2, Mystique, or SLIM. This resource provides in-depth information on PDLIM2-mediated degradation pathways, along with troubleshooting guides and frequently asked questions to assist in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for proteins targeted by PDLIM2?
A1: The primary degradation pathway for proteins targeted by PDLIM2 is the ubiquitin-proteasome system (UPS). PDLIM2 functions as a nuclear ubiquitin E3 ligase or as an adaptor to recruit E3 ligase complexes to its target proteins. This leads to the polyubiquitination of the target proteins, marking them for degradation by the 26S proteasome.
Q2: What are the known major targets of PDLIM2-mediated degradation?
A2: PDLIM2 is known to regulate the stability of several key transcription factors. The most well-characterized targets for PDLIM2-mediated ubiquitination and degradation are NF-κB (specifically the p65/RelA subunit) and STAT3 (Signal Transducer and Activator of Transcription 3)[1][2][3]. By promoting their degradation, PDLIM2 plays a crucial role in terminating inflammatory responses and suppressing tumor progression[1][4].
Q3: How is the expression of PDLIM2 itself regulated?
A3: PDLIM2 expression is often suppressed in various cancers through epigenetic mechanisms, primarily DNA hypermethylation of its promoter region[1]. This silencing of PDLIM2 leads to the accumulation of its target oncogenic transcription factors, contributing to tumorigenesis.
Q4: Can PDLIM2 degradation pathways be targeted for therapeutic purposes?
A4: Yes, because the downregulation of PDLIM2 is associated with cancer, strategies to restore its function are being explored. This includes the use of epigenetic drugs to reverse the hypermethylation of the PDLIM2 promoter and restore its expression. Re-establishing PDLIM2 function can enhance the degradation of oncoproteins like NF-κB and STAT3, making cancer cells more susceptible to immune surveillance and chemotherapy[1][4].
Troubleshooting Guides
This section addresses common issues encountered during the experimental analysis of PDLIM2-mediated protein degradation.
Western Blotting for Ubiquitinated Proteins
Problem 1: Weak or no "smear" or "ladder" of ubiquitinated protein is observed.
-
Possible Cause: Insufficient accumulation of ubiquitinated proteins.
-
Solution: Treat cells with a proteasome inhibitor, such as MG132 (5-20 µM for 4-6 hours), before cell lysis to block the degradation of polyubiquitinated proteins and allow them to accumulate[5].
-
-
Possible Cause: Activity of deubiquitinating enzymes (DUBs) in the cell lysate.
-
Solution: Include DUB inhibitors, such as N-ethylmaleimide (NEM) and iodoacetamide, in your lysis buffer to preserve the ubiquitinated state of your target protein[6].
-
-
Possible Cause: Insufficient protein loading.
-
Solution: Ensure you are loading an adequate amount of protein lysate (typically 30-50 µg) per lane. The ubiquitinated fraction of a protein is often a small percentage of the total protein pool[6].
-
-
Possible Cause: Poor transfer of high molecular weight ubiquitinated proteins.
-
Solution: Optimize your western blot transfer conditions (e.g., lower voltage, longer transfer time, or use of a wet transfer system) to ensure efficient transfer of large protein-ubiquitin conjugates[6].
-
Problem 2: High background on the western blot.
-
Possible Cause: Non-specific antibody binding.
-
Possible Cause: Contaminated buffers or reagents.
-
Solution: Prepare fresh buffers and ensure all equipment is clean[5].
-
Co-Immunoprecipitation (Co-IP) of PDLIM2 and its Substrates
Problem 3: Low or no co-immunoprecipitation of the target protein with PDLIM2.
-
Possible Cause: Weak or transient protein-protein interaction.
-
Possible Cause: Incorrect antibody selection.
-
Solution: Use a high-affinity, IP-grade antibody for your protein of interest.
-
-
Possible Cause: Protein degradation during the procedure.
-
Solution: Perform all steps at 4°C and include protease inhibitors in all buffers[10].
-
Quantitative Data Summary
While specific degradation kinetics can vary significantly between cell types and experimental conditions, the following table provides a template for summarizing data from a cycloheximide (B1669411) (CHX) chase assay to determine the half-life of a PDLIM2 target protein.
| Treatment Group | Time Point (hours) | Target Protein Level (Normalized to Loading Control) |
| Control | 0 | 1.0 |
| 2 | ||
| 4 | ||
| 6 | ||
| 8 | ||
| PDLIM2 Overexpression | 0 | 1.0 |
| 2 | ||
| 4 | ||
| 6 | ||
| 8 |
Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay to Determine Protein Half-Life
This protocol is used to measure the stability of a PDLIM2 target protein. CHX blocks protein synthesis, allowing for the observation of the degradation of existing proteins over time[11][12][13].
Materials:
-
Cultured cells (e.g., HEK293T, HeLa)
-
Complete growth medium
-
Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)
-
Proteasome inhibitor (e.g., MG132, optional)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and western blotting reagents
Procedure:
-
Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Treat cells with CHX at a final concentration of 50-100 µg/mL.
-
Collect cell samples at various time points (e.g., 0, 2, 4, 6, 8 hours) after CHX addition. The "0 hour" time point should be collected immediately after adding CHX.
-
To collect, wash the cells once with ice-cold PBS and then add lysis buffer.
-
Incubate on ice for 30 minutes, then scrape the cells and transfer the lysate to a microfuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Prepare samples for western blotting by adding Laemmli buffer and boiling for 5-10 minutes.
-
Perform western blotting to detect the levels of your protein of interest and a loading control (e.g., GAPDH, β-actin).
-
Quantify the band intensities and normalize the level of your target protein to the loading control at each time point. Plot the normalized protein levels against time to determine the protein's half-life.
Protocol 2: In Vivo Ubiquitination Assay
This assay is designed to detect the polyubiquitination of a PDLIM2 target protein within cells[5].
Materials:
-
Cultured cells expressing your protein of interest (and potentially tagged ubiquitin)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing DUB inhibitors (e.g., NEM, iodoacetamide)
-
Antibody against your protein of interest for immunoprecipitation
-
Protein A/G agarose (B213101) or magnetic beads
-
Anti-ubiquitin antibody for western blotting
-
SDS-PAGE and western blotting reagents
Procedure:
-
Transfect cells with plasmids expressing your protein of interest, PDLIM2 (to enhance ubiquitination), and a tagged ubiquitin (e.g., HA-Ub or His-Ub) if desired.
-
Allow cells to express the proteins for 24-48 hours.
-
Treat the cells with a proteasome inhibitor (e.g., 10-20 µM MG132) for the last 4-6 hours of culture to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells in a buffer containing DUB inhibitors.
-
Immunoprecipitate the protein of interest using a specific antibody and Protein A/G beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Perform western blotting using an anti-ubiquitin antibody (or an antibody against the ubiquitin tag) to detect the polyubiquitinated forms of your protein, which will appear as a high molecular weight smear or ladder.
Visualizations
Caption: PDLIM2-mediated degradation of target proteins via the ubiquitin-proteasome pathway.
Caption: Experimental workflow for a Cycloheximide (CHX) chase assay.
References
- 1. How to Better Study Ubiquitination | Proteintech Group [ptglab.com]
- 2. Precautions and Challenges in Protein Ubiquitination Detection Experiments | MtoZ Biolabs [mtoz-biolabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. troubleshooting of Co-IP [assay-protocol.com]
- 9. proteinguru.com [proteinguru.com]
- 10. kmdbioscience.com [kmdbioscience.com]
- 11. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 12. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In-Vivo Bioavailability of PDM2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in-vivo bioavailability of PDM2, a critical scaffold protein that regulates multiple signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in-vivo studies?
A1: this compound (PDZ and LIM domain 2) is a scaffold protein that plays a significant role in regulating inflammatory and cell survival signaling pathways, primarily by targeting the transcription factors NF-κB and STAT3 for degradation.[1] Its role as a potential tumor suppressor and modulator of the NLRP3 inflammasome makes it an attractive therapeutic target.[1][2] However, like many small molecule modulators, this compound may exhibit poor aqueous solubility, which can lead to low oral bioavailability, limiting its therapeutic efficacy in in-vivo studies.[3][4] Low bioavailability means that only a small fraction of the administered dose reaches systemic circulation to exert its pharmacological effect.[5][6][7]
Q2: What are the common initial indicators of poor bioavailability for this compound in my animal model?
A2: Key indicators of poor bioavailability for a this compound modulator in your in-vivo experiments include:
-
Low or undetectable plasma concentrations of the compound after oral administration.
-
High variability in plasma concentrations between individual animals.[8]
-
Lack of a dose-dependent therapeutic effect in efficacy studies.
-
The need for excessively high doses to achieve a pharmacological response.
Q3: What are the primary formulation strategies to enhance the bioavailability of poorly soluble drugs like this compound?
A3: Several formulation strategies can be employed to improve the bioavailability of poorly soluble compounds.[9] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug powder.[3][9]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier.[10]
-
Lipid-Based Formulations: Dissolving the drug in oils, surfactants, or co-solvents.[9]
-
Complexation: Using agents like cyclodextrins to encapsulate the drug molecule.[9]
Troubleshooting Guide
This guide provides solutions to common problems encountered during in-vivo studies with this compound related to its bioavailability.
| Problem | Possible Cause | Recommended Solution(s) |
| Low or undetectable plasma concentrations of this compound after oral dosing. | Poor aqueous solubility limiting dissolution in the gastrointestinal (GI) tract. | 1. Particle Size Reduction: Employ micronization or nanomilling to increase the surface-area-to-volume ratio of this compound, which can enhance its dissolution rate.[11] 2. Formulate as a Solid Dispersion: Create a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC). This can improve wettability and dissolution.[10] 3. Utilize a Lipid-Based Formulation: Formulate this compound in a Self-Emulsifying Drug Delivery System (SEDDS). These systems form a fine emulsion in the GI tract, improving solubilization and absorption.[9] |
| High variability in plasma concentrations between individual animals. | Inconsistent formulation homogeneity or fed vs. fasted state of the animals.[8] | 1. Ensure Formulation Homogeneity: For suspensions, use continuous stirring during dosing. For other formulations, ensure thorough mixing before administration to guarantee uniform drug distribution.[8] 2. Standardize Administration Conditions: Ensure all animals are in the same state (either fasted or fed) before and during the experiment. An overnight fast is a common practice to reduce variability.[8] |
| Lack of dose-proportionality in pharmacokinetic (PK) studies. | Saturation of absorption mechanisms or solubility-limited absorption. | 1. Evaluate Different Formulation Strategies: Test multiple formulation approaches (e.g., lipid-based vs. solid dispersion) to identify one that provides more consistent absorption across a range of doses. 2. Consider Alternative Routes of Administration: For initial efficacy studies, consider intraperitoneal (IP) or intravenous (IV) administration to bypass absorption limitations and confirm the compound's activity. |
| Precipitation of this compound in the GI tract upon dilution of a liquid formulation. | Use of a high concentration of co-solvents that are not stable upon dilution with aqueous GI fluids.[12] | 1. Optimize Co-solvent System: Reduce the concentration of the organic co-solvent and/or include a precipitation inhibitor in the formulation. 2. Switch to a Lipid-Based System: SEDDS or other lipid-based formulations can better maintain the drug in a solubilized state upon dilution in the gut.[9] |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
Objective: To increase the dissolution rate and bioavailability of this compound by reducing its particle size to the nanometer range.
Materials:
-
This compound compound
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 or HPMC in deionized water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy bead mill
-
Particle size analyzer
Methodology:
-
Prepare a pre-suspension of this compound (e.g., 5% w/v) in the stabilizer solution.
-
Add the pre-suspension and milling media to the milling chamber.
-
Mill the suspension at a high speed for a predetermined time (e.g., 2-4 hours), ensuring the temperature is controlled to prevent drug degradation.
-
Periodically withdraw samples and measure the particle size distribution until the desired size (e.g., <200 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, polydispersity index (PDI), and drug content.
Protocol 2: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To improve the solubility and absorption of this compound by formulating it in a lipid-based system.
Materials:
-
This compound compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)
-
Vortex mixer
-
Water bath
Methodology:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select appropriate excipients.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region.
-
Based on the phase diagram, select the optimal ratio of oil, surfactant, and co-surfactant.
-
Dissolve the required amount of this compound in the selected oil with gentle heating and vortexing.
-
Add the surfactant and co-surfactant to the oily phase and mix thoroughly until a clear and homogenous liquid is formed.
-
To evaluate the self-emulsification performance, add a small volume of the SEDDS formulation to a larger volume of aqueous medium (e.g., water or simulated gastric fluid) with gentle agitation.
-
Characterize the resulting emulsion for droplet size, PDI, and clarity.
Visualizations
This compound Signaling Pathway
Caption: this compound negatively regulates NF-κB and STAT3 signaling pathways.
Experimental Workflow for In-Vivo Evaluation of a this compound Formulation
Caption: Workflow for in-vivo evaluation of a this compound formulation.
Logical Framework for Troubleshooting Bioavailability Issues
Caption: Troubleshooting framework for this compound bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. erpublications.com [erpublications.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bioavailability of Drugs—The Current State of Knowledge [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Drug Bioavailability - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. researchgate.net [researchgate.net]
Addressing unexpected cytotoxicity with PDM2 treatment.
This technical support center provides troubleshooting guidance and frequently asked questions regarding unexpected cytotoxicity observed with PDM2 treatment. As "this compound" is not a standard nomenclature, this guide assumes it is an experimental modulator of the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) pathway.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of this compound treatment in our cell culture?
A1: this compound, as a modulator of the PD-1/PD-L1 pathway, is primarily expected to influence T-cell activation and function.[1][2] When co-culturing T-cells with cancer cells, this compound is designed to block the inhibitory interaction between PD-1 on T-cells and PD-L1 on tumor cells, thereby enhancing T-cell-mediated killing of cancer cells.[3][4][5] In monocultures of cancer cells, this compound is generally expected to have minimal direct cytotoxic effects, although some studies suggest that targeting the PD-1/PD-L1 axis can have direct effects on tumor cell signaling.[6]
Q2: We are observing significant cytotoxicity in our cancer cell monoculture after this compound treatment. Is this expected?
A2: Unexpected cytotoxicity in a cancer cell monoculture is not the primary expected outcome and warrants further investigation. While some small molecule inhibitors of the PD-1/PD-L1 pathway have been noted to have direct cytotoxic effects on tumor cells, this is not the canonical mechanism of action for this class of drugs.[7] The observed cytotoxicity could be due to several factors, including off-target effects of the specific this compound compound, cell line-specific sensitivities, or experimental artifacts.
Q3: Could the observed cytotoxicity be related to the specific cancer cell line we are using?
A3: Yes, it is highly possible. Different cancer cell lines have varied genetic and proteomic profiles, including the expression of off-target proteins that might interact with this compound. Furthermore, the basal expression of PD-L1 and other related signaling molecules can vary significantly between cell lines, which might influence the cellular response to this compound.[6] It is also possible that certain cell lines are more sensitive to the solvent used to dissolve this compound.
Q4: What are the key differences between apoptosis, necrosis, and non-specific cytotoxicity, and how can we differentiate them?
A4: Apoptosis is a programmed and organized form of cell death, whereas necrosis is an uncontrolled form of cell death resulting from cellular injury. Non-specific cytotoxicity can refer to cell death that is not attributable to a specific, intended biological mechanism. These can be differentiated using various assays. For instance, Annexin V/Propidium Iodide (PI) staining can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.
Troubleshooting Guides
Issue 1: High Cytotoxicity in Cancer Cell Monoculture
| Possible Cause | Troubleshooting Step |
| Off-Target Effects of this compound | 1. Perform a literature search for known off-target effects of the chemical class of this compound. 2. Test this compound on a panel of different cancer cell lines and a non-cancerous control cell line to assess specificity. 3. Consider using a structurally unrelated compound with the same target to see if the effect is reproducible. |
| Solvent Toxicity | 1. Run a vehicle control experiment with the solvent (e.g., DMSO) at the same concentration used for this compound treatment. 2. Titrate the solvent concentration to determine its toxicity threshold for your specific cell line. |
| Incorrect this compound Concentration | 1. Verify the stock concentration of this compound. 2. Perform a dose-response experiment with a wide range of this compound concentrations to determine the EC50 (half-maximal effective concentration) for cytotoxicity. |
| Contamination | 1. Check cell cultures for signs of bacterial, fungal, or mycoplasma contamination. 2. Test cell lines for mycoplasma contamination. |
| Experimental Artifact | 1. Ensure proper handling and storage of this compound. 2. Verify the accuracy of pipetting and dilutions. 3. Use an alternative cytotoxicity assay to confirm the results. |
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | 1. Use cells within a consistent and low passage number range for all experiments. 2. Document the passage number for each experiment. |
| Cell Confluency | 1. Seed cells at a consistent density and treat them at a consistent confluency. 2. Optimize seeding density to ensure cells are in the exponential growth phase during treatment. |
| Reagent Variability | 1. Use the same lot of this compound, media, and other reagents for a set of comparative experiments. 2. Aliquot and store reagents properly to avoid degradation. |
| Incubation Time | 1. Ensure consistent incubation times for both treatment and assay steps. 2. Optimize the treatment duration for your specific experimental goals. |
Data Presentation
Table 1: Comparative Cytotoxicity of this compound Across Different Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Vehicle Control (% Viability) |
| A549 | Lung Carcinoma | > 100 | 98.5 ± 2.1 |
| MCF-7 | Breast Cancer | 75.3 ± 5.4 | 99.1 ± 1.8 |
| Jurkat | T-cell Leukemia | 12.1 ± 2.9 | 97.9 ± 3.0 |
| HEK293 | Normal Kidney | > 100 | 99.5 ± 1.5 |
Table 2: Effect of this compound Treatment Duration on A549 Cell Viability
| Treatment Duration (hours) | % Viability (10 µM this compound) | % Viability (50 µM this compound) |
| 24 | 95.2 ± 3.1 | 88.4 ± 4.2 |
| 48 | 89.7 ± 4.5 | 76.1 ± 5.8 |
| 72 | 82.3 ± 5.1 | 61.9 ± 6.3 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
The LDH assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After treatment, centrifuge the plate and collect 50 µL of supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each supernatant sample in a new 96-well plate.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution.
-
Data Acquisition: Measure the absorbance at 490 nm. Include controls for maximum LDH release (cell lysate) and spontaneous LDH release (untreated cells).
Visualizations
References
- 1. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 2. m.youtube.com [m.youtube.com]
- 3. PD1 blockade enhances cytotoxicity of in vitro expanded natural killer cells towards myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PD-L1/PD-1 blockage enhanced the cytotoxicity of natural killer cell on the non-small cell lung cancer (NSCLC) by granzyme B secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of PDM2 Derivatives
Disclaimer: PDM2 is a designated name for a novel class of molecules under development. The following troubleshooting guide addresses common challenges in the synthesis of complex, heterocyclic small molecule derivatives and is provided as a general resource for researchers in this field.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of this compound derivatives.
Issue 1: Low or No Yield in Amide Coupling Step
Q1: My amide coupling reaction between the this compound core and a carboxylic acid is resulting in low or no product formation. What are the potential causes and solutions?
A1: Low yields in amide coupling reactions are a common issue. Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Incomplete Activation of the Carboxylic Acid: The first step in many amide coupling protocols is the activation of the carboxylic acid. If this step is inefficient, the subsequent reaction with the amine will be slow or may not occur at all.
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Solution: Increase the amount of the coupling reagent to 1.1-1.5 equivalents. Ensure you are using a suitable, non-nucleophilic base like DIPEA in stoichiometric amounts.[1] Pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine can also improve yields.[1]
-
-
Deactivation or Low Reactivity of the Amine: The amine on the this compound core may be sterically hindered or electronically deactivated (electron-deficient), making it a poor nucleophile.
-
Solution: Consider using a more powerful coupling reagent, such as HATU, which is known to be effective for challenging substrates.[1][2] Increasing the reaction time and/or temperature may also be necessary.[1] For particularly difficult couplings, exploring alternative methods like the use of acyl fluorides generated in situ with reagents like BTFFH has proven effective.[2]
-
-
Hydrolysis of Activated Species: The activated carboxylic acid intermediate can be sensitive to moisture, leading to hydrolysis back to the starting carboxylic acid.
-
Solution: Ensure all glassware is oven-dried, and use anhydrous solvents.[1] Solvents should be dried over molecular sieves if necessary. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
-
Side Reactions: Unwanted side reactions can consume starting materials or lead to complex product mixtures. A common side reaction with heterocyclic compounds is nucleophilic aromatic substitution (SNAr) if reactive chloro-substituents are present.[1]
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent is critical and highly dependent on the specific substrates. Below is a summary of typical yield ranges for various coupling reagents used with challenging substrates.
| Coupling Reagent | Additive | Base | Solvent | Typical Yield Range |
| EDC | HOBt | DIPEA | DMF | 30-70% |
| DCC | HOBt | DMAP | CH₂Cl₂ | 40-75% |
| HATU | - | DIPEA | DMF | 70-95% |
| PyBOP | - | DIPEA | DMF | 65-90% |
| BTFFH | - | 2,6-lutidine | CH₃CN | 80-95%[2] |
Yields are approximate and can vary significantly based on the specific this compound core and carboxylic acid used.
Issue 2: Difficult Purification of the Final this compound Derivative
Q2: I've successfully synthesized my target this compound derivative, but I'm struggling with its purification by flash column chromatography. What are some common issues and alternative strategies?
A2: Purification is a critical step that can be challenging, especially for novel or complex molecules. Here are some common problems and solutions related to flash chromatography and other purification techniques.
Common Chromatography Problems & Solutions:
-
Compound Decomposes on Silica (B1680970) Gel: Some compounds are unstable on silica gel, which is acidic. This can lead to streaking, tailing, or complete loss of the product during chromatography.[3]
-
Solution: First, test the stability of your compound by spotting it on a TLC plate, letting it sit for an hour, and then eluting to see if degradation occurs.[3] If it is unstable, consider alternative stationary phases like alumina (B75360) or Florisil.[3] You can also try deactivating the silica gel by adding a small amount of triethylamine (B128534) to the eluent.
-
-
Poor Separation of Product and Impurities: Even with a significant Rf difference on TLC, separation on a column can be poor.
-
Product is Very Polar and Doesn't Elute: If your this compound derivative is highly polar, it may not move from the baseline even with highly polar solvent systems like 100% ethyl acetate (B1210297).
-
Solution: You can use a more aggressive solvent system, such as adding methanol (B129727) or a small amount of acetic acid to your eluent. Alternatively, reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile), is often effective for purifying polar compounds.[3]
-
Alternative Purification Methods:
If chromatography is not effective, consider these other purification techniques:[6][7]
-
Crystallization/Recrystallization: This is an excellent method for obtaining highly pure solid compounds.[7][8] It involves dissolving the impure solid in a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize out while impurities remain in solution.[7]
-
Distillation: For liquid this compound derivatives, distillation (simple, fractional, or vacuum) can be used to separate components based on differences in boiling points.[8][9]
-
Differential Extraction: This technique separates compounds based on their different solubilities in two immiscible liquids, often an organic solvent and an aqueous solution.[6] Adjusting the pH of the aqueous layer can be used to separate acidic or basic compounds.
Issue 3: Characterization of the Final this compound Derivative
Q3: How do I unequivocally confirm the structure and purity of my novel this compound derivative?
A3: Thorough characterization is essential to confirm that you have synthesized the correct molecule and that it is sufficiently pure for further studies.[10] A combination of spectroscopic and analytical techniques is required.
Recommended Characterization Workflow:
-
Thin-Layer Chromatography (TLC) / Liquid Chromatography-Mass Spectrometry (LC-MS): Use TLC for a quick check of reaction completion and purity. LC-MS will give you the mass of your compound, which is a critical piece of evidence for its identity, as well as an indication of its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. This is often the most informative technique for structural elucidation.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments can be crucial for unambiguously assigning all proton and carbon signals, especially for complex structures.
-
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups (e.g., C=O stretch for the amide bond, N-H stretches).
-
High-Resolution Mass Spectrometry (HRMS): Provides a very accurate mass of the molecule, allowing you to determine its elemental composition.
-
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, etc.) in your sample. The results should agree with the calculated values for the proposed structure to within ±0.4%, which is a strong indicator of purity.[10]
Frequently Asked Questions (FAQs)
Q1: What are the best practices for setting up a synthesis reaction to ensure reproducibility?
A1: To ensure your results are reproducible, carefully control all reaction parameters. Use high-purity, dry reagents and solvents.[1] Set up reactions in oven-dried glassware under an inert atmosphere, especially if any reagents are sensitive to air or moisture.[11] Maintain a consistent temperature using a controlled heating mantle or cooling bath. Accurately measure all reagents and record every detail of the procedure in a laboratory notebook.
Q2: What are some common side reactions to be aware of in cross-coupling reactions (e.g., Suzuki, Stille) when modifying the this compound core?
A2: Cross-coupling reactions are powerful but can be prone to side reactions.[12][13]
-
Homocoupling: The organometallic reagent can couple with itself to form a dimer.
-
Protodeboronation (in Suzuki reactions): The boronic acid can be replaced by a hydrogen atom from the solvent or base.
-
β-Hydride Elimination: This can be a problem when using alkyl coupling partners, leading to the formation of an alkene.[14] Careful optimization of the catalyst, ligands, base, and solvent is crucial to minimize these side reactions.[15]
Q3: My product appears to be an oil, making it difficult to handle. What can I do?
A3: Oils can be challenging to purify and handle. Sometimes, an apparently oily product is actually a solid that is "oiling out" of solution. Try dissolving it in a small amount of a suitable solvent and then adding a non-polar solvent (like hexanes) dropwise to precipitate the solid. If it is truly an oil, purification by chromatography is the most common method.[11] After purification, removing all residual solvent under high vacuum, sometimes with gentle heating, is critical.
Experimental Protocols
General Protocol for Amide Coupling using HATU
This protocol is a general guideline for the synthesis of a this compound derivative via amide coupling.
-
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the this compound-amine core (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF (0.1 M).
-
Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Coupling Reagent Addition: Add HATU (1.2 eq) in one portion. The reaction mixture may change color.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the final this compound derivative.
Visualizations
Experimental and Logical Workflows
Caption: General workflow for the synthesis and purification of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. Chromatography [chem.rochester.edu]
- 4. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Purification of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 8. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 9. A Short Note On Purification Of Organic Compounds [unacademy.com]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. How To [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Advances in Cross-Coupling Reactions | MDPI [mdpi.com]
- 14. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
PDM2 Technical Support Center: Quality Control, Purity Assessment, and Experimental Troubleshooting
Welcome to the Technical Support Center for PDM2, a potent and selective Aryl Hydrocarbon Receptor (AhR) antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, purity assessment, and to offer troubleshooting support for common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor involved in various cellular processes. In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Upon binding of an agonist, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Dioxin Response Elements (DREs). This binding initiates the transcription of target genes. This compound acts as a competitive antagonist by binding to the ligand-binding pocket of the AhR, which prevents agonists from binding and subsequently blocks the downstream signaling cascade.
Q2: What is the purity of commercially available this compound?
A2: The purity of this compound from commercial suppliers is typically high, often reported to be between 98.00% and 99.93%. It is crucial to always refer to the certificate of analysis (CoA) provided by the supplier for batch-specific purity data.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO at concentrations up to approximately 50-57 mg/mL. For long-term storage, it is recommended to prepare a concentrated stock solution in anhydrous DMSO, aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store at -80°C for up to two years. For shorter-term storage, -20°C for up to one year is acceptable. When preparing working solutions for cell-based assays, ensure the final DMSO concentration in the culture medium is low (ideally ≤ 0.1%) to prevent solvent-induced cytotoxicity.
Q4: What are the signs of this compound degradation?
A4: Visual signs of degradation in your this compound stock solution can include a change in color or the appearance of precipitate. If you observe any of these changes, it is recommended to discard the solution and prepare a fresh stock. A more definitive way to assess degradation is to re-analyze the purity of the solution using methods like HPLC.
Quality Control and Purity Assessment
Ensuring the purity and integrity of your this compound is critical for obtaining reliable and reproducible experimental results. Below are summaries of common analytical methods for quality control.
Purity Data Summary
| Supplier | Purity Specification |
| Supplier A | ≥ 98.00% |
| Supplier B | 98.96% |
| Supplier C | 99.93% |
Note: This table is a summary of publicly available data from various suppliers and may not be exhaustive. Always refer to the lot-specific Certificate of Analysis.
Experimental Protocols for Purity Assessment
High-Performance Liquid Chromatography (HPLC)
HPLC is a common method for assessing the purity of small molecules like this compound. A typical reverse-phase HPLC method can be used to separate this compound from any impurities.
-
Objective: To determine the purity of a this compound sample by separating it from potential impurities and degradation products.
-
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 50% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., 254 nm).
-
-
Data Analysis: The purity is calculated based on the area of the this compound peak relative to the total area of all peaks in the chromatogram.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can be used to confirm the identity of this compound and to detect the presence of impurities.
-
Objective: To confirm the chemical structure of this compound and assess its purity by identifying signals from impurities.
-
Methodology:
-
Sample Preparation: Dissolve a few milligrams of this compound in a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Compare the obtained spectrum with a reference spectrum of this compound to confirm its identity. The presence of unexpected signals may indicate impurities. The purity can be estimated by comparing the integration of impurity peaks to the integration of this compound peaks.
-
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity of this compound
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | Prepare a fresh stock solution from solid this compound. Verify the purity of the new stock solution using HPLC. |
| Incorrect Concentration | Verify the initial weighing and calculations for the stock solution. Perform a serial dilution and test a range of concentrations in your assay. |
| Suboptimal Assay Conditions | Ensure the cell line used expresses AhR. Optimize the concentration of the AhR agonist used to stimulate the pathway. Check the incubation time and other assay parameters. |
| Cell Culture Issues | Use healthy, low-passage number cells. Ensure there is no contamination in the cell culture. |
Issue 2: High Background Signal in AhR Reporter Assay
| Possible Cause | Troubleshooting Steps |
| Autofluorescence of this compound | Run a control with this compound alone (without the AhR agonist) to check for any intrinsic fluorescence or luciferase-activating properties. |
| Cell Stress or Death | Ensure the final DMSO concentration is non-toxic. Check for cytotoxicity of this compound at the concentrations used. |
| Leaky Reporter Construct | Use a well-characterized and validated reporter cell line. |
Issue 3: this compound Precipitation in Cell Culture Media
| Possible Cause | Troubleshooting Steps |
| Poor Solubility in Aqueous Media | Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic. Prepare fresh dilutions from the DMSO stock for each experiment. Avoid storing this compound in aqueous solutions. |
| High Concentration | Test a lower concentration of this compound. |
Visualizing Pathways and Workflows
To aid in understanding the experimental context, the following diagrams illustrate the AhR signaling pathway and a general workflow for quality control.
Validation & Comparative
A Comparative Guide to the Efficacy of PDM2 and Other Aryl Hydrocarbon Receptor (AhR) Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Aryl Hydrocarbon Receptor (AhR) antagonist PDM2 with other notable alternatives. The information is curated to assist researchers in selecting the most suitable antagonist for their specific experimental needs, with a focus on supporting data and detailed methodologies.
Introduction to AhR Antagonism
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor pivotal in regulating cellular responses to a wide array of environmental and endogenous molecules. Dysregulation of the AhR signaling pathway is implicated in various pathological conditions, including cancer and autoimmune diseases. Consequently, AhR antagonists, which block this pathway, represent a promising class of therapeutic agents and research tools. This guide focuses on a comparative analysis of this compound, a potent and selective AhR antagonist, against other well-characterized antagonists such as GNF351, CH-223191, and CB7993113.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and other selected AhR antagonists. It is important to note that a direct comparison can be challenging as the data may originate from different studies and experimental conditions.
| Compound | Parameter | Value | Species | Assay Type |
| This compound | Kᵢ | 1.2 ± 0.4 nM | Not Specified | Radioligand Binding Assay |
| GNF351 | IC₅₀ | 62 nM | Humanized Mouse | Photoaffinity Ligand Binding |
| IC₅₀ | 8.5 nM | Human (HepG2) | DRE-Luciferase Reporter Assay | |
| CH-223191 | IC₅₀ | 30 nM | Not Specified | TCDD-induced AhR Transcription |
| IC₅₀ | 0.03 µM | Not Specified | TCDD-induced Luciferase Activity | |
| CB7993113 | IC₅₀ | 0.33 µM | Not Specified | TCDD-induced Reporter Activity |
| Stemregenin 1 | IC₅₀ | 127 nM | Not Specified | Cell-free Assay |
| BAY 2416964 | IC₅₀ | 341 nM | Not Specified | Not Specified |
Mechanism of Action
This compound, along with the other compared antagonists, functions as a competitive antagonist of the AhR.[1] These molecules bind to the ligand-binding pocket of the receptor, thereby preventing the binding of AhR agonists and the subsequent initiation of downstream signaling events.[1]
Signaling Pathway and Experimental Workflow
To further elucidate the mechanism of action and the methods used for evaluation, the following diagrams illustrate the canonical AhR signaling pathway and a typical experimental workflow for screening AhR antagonists.
Caption: Canonical AhR signaling pathway and the mechanism of competitive antagonism by this compound.
Caption: A typical experimental workflow for screening AhR antagonists using a DRE-luciferase reporter assay.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of AhR antagonists are provided below.
Dioxin-Responsive Element (DRE) Luciferase Reporter Assay
This cell-based assay is a widely used method to quantify the activation or inhibition of the AhR signaling pathway.[2]
-
Objective: To determine the potency of an AhR antagonist (e.g., this compound) in inhibiting agonist-induced AhR transcriptional activity.
-
Cell Line: A human hepatoma cell line (e.g., HepG2) stably transfected with a luciferase reporter gene under the control of a DRE-containing promoter.[3]
-
Procedure:
-
Cell Seeding: Plate the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the antagonist (e.g., this compound) and a fixed, sub-maximal concentration of a known AhR agonist (e.g., 2,3,7,8-tetrachlorodibenzo-p-dioxin, TCDD).
-
Treatment: Pre-treat the cells with the antagonist dilutions for a short period (e.g., 1 hour) before adding the agonist. Include appropriate controls (vehicle, agonist alone).
-
Incubation: Incubate the cells for a defined period (e.g., 4-24 hours) to allow for reporter gene expression.[3]
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control and calculate the percent inhibition for each antagonist concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Ethoxyresorufin-O-deethylase (EROD) Activity Assay
The EROD assay is a functional, cell-based assay that measures the enzymatic activity of Cytochrome P450 1A1 (CYP1A1), a primary target gene of the AhR.[4]
-
Objective: To assess the ability of an AhR antagonist to inhibit agonist-induced CYP1A1 enzyme activity.
-
Cell Line: A cell line that expresses functional AhR and exhibits inducible CYP1A1 activity (e.g., human hepatoma HepG2 or keratinocyte HaCaT cells).[5]
-
Procedure:
-
Cell Treatment: Treat the cells with the AhR agonist in the presence or absence of the antagonist for a period sufficient to induce CYP1A1 expression (e.g., 24 hours).
-
Cell Lysis: After treatment, lyse the cells to release the microsomal enzymes.
-
Enzymatic Reaction: Add the substrate, 7-ethoxyresorufin (B15458), to the cell lysate along with NADPH to initiate the enzymatic reaction.
-
Fluorescence Measurement: The CYP1A1-mediated de-ethylation of 7-ethoxyresorufin produces the fluorescent product resorufin (B1680543). Measure the fluorescence intensity over time using a fluorometer.
-
Data Analysis: Calculate the rate of resorufin formation, which is proportional to the EROD activity. Determine the extent of inhibition by the antagonist.
-
Competitive Radioligand Binding Assay
This assay directly measures the affinity of a compound for the AhR.
-
Objective: To determine the binding affinity (Kᵢ) of a test compound for the AhR.
-
Materials: Cytosolic extracts containing the AhR and a radiolabeled AhR ligand (e.g., [³H]TCDD).
-
Procedure:
-
Incubation: Incubate a constant concentration of the radiolabeled ligand with the cytosolic extract in the presence of increasing concentrations of the unlabeled competitor compound (e.g., this compound).
-
Separation: Separate the bound from the free radioligand using a method such as hydroxylapatite adsorption or size-exclusion chromatography.
-
Quantification: Quantify the amount of bound radioactivity.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Conclusion
This compound is a high-affinity AhR antagonist, as demonstrated by its low nanomolar Kᵢ value.[6] When selecting an AhR antagonist, researchers should consider the specific requirements of their experimental system. For instance, GNF351 is well-characterized as a "pure" antagonist with no partial agonist activity, a critical feature for therapeutic applications.[1] CH-223191 has shown efficacy both in vitro and in vivo.[1] CB7993113 is another potent antagonist that has been shown to block AhR nuclear translocation.[7] The choice between these antagonists will depend on factors such as the desired potency, the need for a "pure" antagonist profile, and the specific cell type or animal model being used. The experimental protocols provided in this guide offer a starting point for the in-house evaluation and comparison of these valuable research tools.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of Novel CH223191-Based Antagonists of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
PDM2 Versus Resveratrol: A Comparative Guide to Aryl Hydrocarbon Receptor Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent antagonists of the Aryl Hydrocarbon Receptor (AhR): the synthetic stilbene (B7821643) derivative PDM2 and the naturally occurring polyphenol resveratrol (B1683913). The AhR is a ligand-activated transcription factor pivotal in cellular responses to environmental toxins and endogenous signals, making it a key target in toxicology, immunology, and oncology research. This document outlines their respective potencies, mechanisms of action, and the experimental frameworks used to evaluate their inhibitory effects, presenting the data in a clear, comparative format.
Mechanism of Action: Competitive Antagonism
Both this compound and resveratrol function as competitive antagonists of the AhR. They exert their inhibitory effects by binding to the ligand-binding pocket of the receptor. This action prevents the binding of AhR agonists, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), thereby blocking the subsequent conformational changes required for the receptor's nuclear translocation and activation of target gene transcription.[1][2]
Resveratrol has been shown to promote the translocation of AhR to the nucleus and its binding to DNA at dioxin-responsive elements; however, the subsequent transactivation of target genes does not occur.[2] Its inhibitory mechanism also involves impeding the recruitment of the AhR and its dimerization partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), to the enhancer regions of target genes like CYP1A1 and CYP1B1.[3]
This compound, a derivative of resveratrol, is designed for high-affinity and selective binding to the AhR.[4] Its chemical structure, which includes the substitution of hydroxyl groups with chlorine atoms, enhances its affinity for the AhR while eliminating binding to the estrogen receptor, a known off-target effect of resveratrol.[5]
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway and Inhibition
The canonical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR complex. This binding event triggers the dissociation of chaperone proteins and the translocation of the AhR into the nucleus. In the nucleus, AhR forms a heterodimer with the ARNT. This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, such as CYP1A1, leading to their transcription. Competitive antagonists like this compound and resveratrol physically occupy the ligand-binding pocket of the AhR, preventing the initial ligand binding and thereby inhibiting the entire downstream signaling cascade.
References
- 1. Resveratrol has antagonist activity on the aryl hydrocarbon receptor: implications for prevention of dioxin toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resveratrol Inhibits Dioxin-Induced Expression of Human CYP1A1 and CYP1B1 by Inhibiting Recruitment of the Aryl Hydrocarbon Receptor Complex and RNA Polymerase II to the Regulatory Regions of the Corresponding Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Resveratrol inhibits transcription of CYP1A1 in vitro by preventing activation of the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validating the Antagonistic Activity of PDLIM2 in New Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the context-dependent roles of proteins like PDZ and LIM domain protein 2 (PDLIM2) is critical for advancing novel therapeutics. PDLIM2, a scaffolding protein, has generated significant interest due to its dual functionality in cancer, acting as a tumor suppressor in some malignancies while promoting an oncogenic phenotype in others. This guide provides a framework for validating the antagonistic (inhibitory) activities of PDLIM2 in new cell lines, comparing its effects with alternative therapeutic strategies, and offering detailed experimental protocols.
PDLIM2's primary mechanism of action involves the regulation of key transcription factors, including NF-κB and STAT3.[1][2] By promoting the degradation of these proteins, PDLIM2 can suppress inflammation, tumorigenesis, and immune responses.[1][3][4] However, in certain cellular contexts, such as metastatic kidney cancer and triple-negative breast cancer, high PDLIM2 expression is associated with tumor progression.[2][5] This guide will focus on validating the tumor-suppressive, or "antagonistic," functions of PDLIM2.
Comparative Analysis of PDLIM2 Activity
To objectively assess the antagonistic activity of PDLIM2, a comparative approach is essential. This involves evaluating its effects alongside established inhibitors of the downstream pathways it regulates. This allows for a benchmark against which the potency and specificity of PDLIM2's inhibitory functions can be measured.
Table 1: Comparison of PDLIM2 and Alternative Pathway Inhibitors
| Target | Molecule/Strategy | Mechanism of Action | Reported Effects | Potential Cell Lines for Validation |
| PDLIM2 | PDLIM2 Overexpression (e.g., via plasmid transfection) | Promotes ubiquitination and proteasomal degradation of nuclear NF-κB (p65) and STAT3.[1][6] | Suppression of tumor growth, reduced inflammation, increased sensitivity to chemotherapy.[1][6] | A549 (Lung Carcinoma), HCT116 (Colorectal Carcinoma), OVCAR-3 (Ovarian Cancer) |
| NF-κB Pathway | BAY 11-7082 (IκBα phosphorylation inhibitor) | Inhibits the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB. | Induction of apoptosis, inhibition of cell proliferation and invasion. | A549, HCT116, MDA-MB-231 (Triple-Negative Breast Cancer) |
| STAT3 Pathway | Stattic (STAT3 SH2 domain inhibitor) | Prevents the dimerization and activation of STAT3. | Inhibition of cell proliferation, induction of apoptosis, suppression of angiogenesis. | A549, HCT116, DU145 (Prostate Cancer) |
Experimental Protocols
Detailed and reproducible methodologies are crucial for the validation of PDLIM2's antagonistic activity. Below are protocols for key experiments.
Cell Culture and Transfection
-
Cell Lines:
-
Low Endogenous PDLIM2: A549 (human lung carcinoma), OVCAR-3 (human ovarian cancer). These are suitable for overexpression studies to validate PDLIM2's tumor-suppressive effects.
-
High Endogenous PDLIM2: Caki-1 (human metastatic kidney cancer), DU145 (human prostate cancer), MDA-MB-231 (human triple-negative breast cancer).[2][7] These are suitable for knockdown studies to investigate the effect of inhibiting PDLIM2 in contexts where it may be oncogenic.
-
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection (for Overexpression):
-
Seed 2.5 x 10^5 cells per well in a 6-well plate 24 hours prior to transfection.
-
Transfect cells with a PDLIM2 expression plasmid or an empty vector control using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
After 48-72 hours, harvest the cells for downstream analysis (Western blot, qPCR, functional assays).
-
PDLIM2 Expression Analysis
-
Western Blot:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against PDLIM2 overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Quantitative PCR (qPCR):
-
Isolate total RNA from cells using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for PDLIM2 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Functional Assays
-
Cell Proliferation Assay (MTS/MTT):
-
Seed 5,000 cells per well in a 96-well plate.
-
At desired time points (e.g., 24, 48, 72 hours), add MTS or MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
-
Cell Migration Assay (Wound Healing/Scratch Assay): [2]
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Capture images of the scratch at 0 hours and subsequent time points (e.g., 12, 24 hours).
-
Quantify the closure of the scratch over time.
-
-
NF-κB Reporter Assay: [7]
-
Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid, along with the PDLIM2 expression vector or empty vector.
-
After 24-48 hours, lyse the cells.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase assay system.
-
Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity.
-
Visualizing Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex biological pathways and experimental procedures involved in validating PDLIM2's antagonistic activity.
Caption: PDLIM2 signaling pathway illustrating its antagonistic effect on NF-κB and STAT3.
Caption: Workflow for validating the antagonistic activity of PDLIM2 in new cell lines.
Caption: Comparison of PDLIM2 modulation with alternative targeted inhibitor strategies.
References
- 1. PDLIM2: Signaling pathways and functions in cancer suppression and host immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Beyond structural domains: the emerging roles of PDLIM2 in cellular signaling and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Causative role of PDLIM2 epigenetic repression in lung cancer and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDLIM2 regulates transcription factor activity in epithelial-to-mesenchymal transition via the COP9 signalosome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validating PDM2's Effects with Genetic Knockouts of the Aryl Hydrocarbon Receptor (AhR)
For Researchers, Scientists, and Drug Development Professionals
The Aryl hydrocarbon Receptor (AhR) has emerged as a critical transcription factor in cellular physiology and a promising target in therapeutic areas such as oncology and immunology.[1][2] Validating that the biological effects of a chemical modulator are indeed mediated by this receptor is a cornerstone of rigorous drug development. The two gold-standard methodologies for achieving this are through the use of a selective chemical antagonist, such as PDM2, and a genetic knockout of the target protein.
This guide provides an objective comparison of these two approaches. While the scientific literature to date does not appear to feature direct cross-validation studies where this compound has been administered to AhR knockout models, this document serves to compare the known attributes and effects of each method. By juxtaposing the outcomes of chemical inhibition with those of genetic deletion, researchers can gain a high degree of confidence in validating AhR as the true target of an observed biological phenomenon.
Mechanism of Action: Chemical Inhibition vs. Genetic Deletion
The fundamental difference between using a chemical antagonist and a genetic knockout lies in how they abrogate the receptor's function.
-
This compound (Chemical Antagonist): this compound is a potent and selective competitive antagonist of the Aryl hydrocarbon Receptor.[3][4] It functions by binding to the ligand-binding pocket of the AhR protein.[1][5] This occupation prevents the binding of endogenous or exogenous agonists, thereby inhibiting the conformational changes required for the receptor's nuclear translocation and subsequent activation of target gene transcription.[1] The AhR protein itself remains present within the cell.
-
AhR Genetic Knockout: A genetic knockout involves the deletion of the Ahr gene, typically targeting a critical exon.[6][7] This approach results in the complete absence of a functional AhR protein.[6][7] Consequently, all functions of the receptor are eliminated, including ligand-dependent signaling, any potential ligand-independent activities, and its role as a structural component in larger protein complexes.[8]
Comparative Data: this compound vs. AhR Knockout
The following tables summarize the key characteristics of each method and the quantitative data associated with them.
Table 1: Feature Comparison of AhR Inhibition Methods
| Feature | Chemical Inhibition (this compound) | Genetic Knockout (AhR-/-) |
| Mechanism | Competitive antagonism of the ligand-binding pocket.[1] | Complete deletion of the Ahr gene, preventing protein synthesis.[6][7] |
| Effect on AhR Protein | Blocks ligand-induced activation; protein remains present.[1] | Complete absence of the AhR protein.[7] |
| Specificity | High affinity and selectivity for AhR, but potential for off-target effects exists for any small molecule.[3] | Highly specific to the AhR protein and all its functions.[8] |
| Duration of Effect | Temporary and reversible; depends on compound stability and clearance. | Permanent and irreversible loss of function in the model.[8] |
| Temporal Control | Rapid onset of action, allowing for acute studies. | Slower, as it relies on protein turnover and genetic manipulation; not suitable for acute reversal studies. |
| Application | Ideal for studying acute effects, dose-response relationships, and as a potential therapeutic agent.[5] | Best for studying the lifelong physiological roles of a protein and for definitively validating its involvement in a pathway.[2][8] |
Table 2: Quantitative Data and Phenotypic Outcomes
| Parameter | This compound | AhR Knockout Mouse |
| Binding Affinity (Ki) | 1.2 ± 0.4 nM.[3] | Not Applicable. |
| CYP1A1 Induction | Inhibits agonist-induced CYP1A1 expression.[9] | Basal expression is altered, and agonist-induced expression is absent.[10][11] |
| Liver Phenotype | Not reported in available literature. | Reduced liver weight, transient microvesicular steatosis, patent ductus venosus.[2][7] |
| Immune System | Not reported in available literature. | Immune system abnormalities, heightened inflammatory responses to stimuli like cigarette smoke and endotoxin.[6][12] |
| Hematopoiesis | Not reported in available literature. | Abnormal characteristics and functions of hematopoietic stem/progenitor cells, enlarged spleens.[13] |
Experimental Protocols
To aid researchers in designing validation studies, detailed methodologies for key experiments are provided below.
Experimental Protocol 1: AhR Luciferase Reporter Assay for Antagonist Screening
This in vitro assay is used to quantify the ability of a compound like this compound to inhibit AhR activation by a known agonist.
1. Materials:
-
A suitable mammalian cell line (e.g., HepG2) stably transfected with an AhR-responsive luciferase reporter plasmid (containing Dioxin Response Elements, DREs).[14]
-
Cell culture medium (e.g., DMEM with 10% FBS).[14]
-
This compound stock solution (in DMSO).
-
AhR agonist (e.g., TCDD or 6-formylindolo[3,2-b]carbazole, FICZ).[15]
-
White, clear-bottom 96-well cell culture plates.[14]
-
Luciferase assay reagent kit (e.g., Dual-Luciferase® Reporter Assay System).[14]
-
Luminometer.[15]
2. Procedure:
-
Cell Seeding: Plate the reporter cells into the 96-well plate at a predetermined density and allow them to attach and grow for 4-6 hours or overnight in a CO2 incubator at 37°C.[15][16]
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. Also, prepare a solution of the AhR agonist at a concentration known to elicit a submaximal response (e.g., EC80).
-
Treatment:
-
For antagonist-mode screening, add the this compound dilutions to the wells.
-
Shortly after, add the fixed concentration of the AhR agonist to all wells except the vehicle controls.
-
Include control wells: vehicle only (e.g., DMSO), agonist only, and this compound only.
-
-
Incubation: Incubate the plate for 22-24 hours at 37°C.[15]
-
Cell Lysis: Remove the treatment medium, wash wells with PBS, and add passive lysis buffer to each well.[14]
-
Luminescence Measurement: Following the manufacturer’s protocol, add the luciferase assay substrate to the lysates and measure the light emission using a luminometer.[14][16]
-
Data Analysis: Normalize the luciferase readings (e.g., to a co-transfected Renilla control or to cell viability). Calculate the percent inhibition of agonist-induced activity for each this compound concentration and determine the IC50 value.
Experimental Protocol 2: Generation and Validation of an AhR Knockout Mouse Model
This protocol provides a general overview of the steps involved in creating and confirming an AhR-deficient mouse line.
1. Generation Strategy:
-
Targeting Construct Design: A targeting vector is designed to delete a critical part of the Ahr gene, such as exon 2, which encodes the essential basic-helix-loop-helix (bHLH) domain required for DNA binding.[7] A selection cassette (e.g., neomycin resistance) is often included.[7]
-
Homologous Recombination in ES Cells: The targeting construct is introduced into embryonic stem (ES) cells, typically derived from a 129 mouse strain.[8] Through homologous recombination, the construct replaces the endogenous Ahr gene segment.
-
Selection and Screening: ES cells are cultured in a selection medium (e.g., containing G418 for neomycin resistance) to select for cells that have incorporated the construct. Correctly targeted clones are identified via PCR and Southern blot analysis.
-
Blastocyst Injection: The validated ES cells are injected into blastocysts (e.g., from a C57BL/6 mouse), which are then implanted into a pseudopregnant female mouse.[6]
-
Generation of Chimeras and Germline Transmission: The resulting chimeric offspring (composed of both host and donor cells) are bred with wild-type mice. Germline transmission of the targeted allele is confirmed in the progeny by genotyping.
-
Backcrossing: The line is repeatedly backcrossed onto a desired genetic background (e.g., C57BL/6) for multiple generations (N10 or more) to create a congenic strain.[7][12]
2. Validation:
-
Genotyping: Routine PCR of tail-snip DNA is used to distinguish between wild-type (+/+), heterozygous (+/-), and homozygous knockout (-/-) animals.
-
Protein Absence: Western blot analysis of liver cytosol or other relevant tissues is performed to confirm the complete absence of the AhR protein in homozygous knockout mice.[7]
-
Functional Confirmation: The lack of response to a potent AhR agonist like TCDD is confirmed. This is typically done by measuring the induction of target genes like Cyp1a1. In AhR knockout mice, TCDD will fail to induce Cyp1a1 expression.[10]
Visualizing a Cross-Validation Workflow
To truly validate that a biological effect is AhR-dependent, one would ideally integrate both chemical and genetic inhibition into a single experimental plan. The following workflow illustrates this robust approach.
References
- 1. benchchem.com [benchchem.com]
- 2. Lesions of aryl-hydrocarbon receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. What are AHR antagonists and how do they work? [synapse.patsnap.com]
- 6. Ahr Knockout Mouse | Taconic Biosciences [taconic.com]
- 7. 002831 - Ahr null Strain Details [jax.org]
- 8. Rodent Genetic Models of Ah Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological blockage of the AHR-CYP1A1 axis: a call for in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Lung Epithelial CYP1 Activity Regulates Aryl Hydrocarbon Receptor Dependent Allergic Airway Inflammation [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Aryl Hydrocarbon Receptor-Deficient Mice Develop Heightened Inflammatory Responses to Cigarette Smoke and Endotoxin Associated with Rapid Loss of the Nuclear Factor-κB Component RelB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aryl Hydrocarbon Receptor-Null Allele Mice Have Hematopoietic Stem/Progenitor Cells with Abnormal Characteristics and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. indigobiosciences.com [indigobiosciences.com]
Comparative Analysis of PDM2 and its Structural Analogs as Selective Aryl Hydrocarbon Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of PDM2, a potent aryl hydrocarbon receptor (AhR) antagonist, and its structural analogs derived from resveratrol (B1683913). The information presented is based on experimental data from peer-reviewed scientific literature, offering an objective overview of their performance and underlying biological mechanisms.
Introduction to this compound and its Analogs
This compound (1,3-dichloro-5-[(1E)-2-(4-chlorophenyl)ethenyl]-benzene) is a synthetic stilbene (B7821643) derivative that has emerged from the structural modification of resveratrol, a naturally occurring polyphenol.[1][2][3] Research has focused on enhancing the affinity and selectivity of resveratrol-based compounds for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in cellular responses to environmental toxins and in various physiological and pathological processes.[3][4] By systematically replacing the hydroxyl groups of resveratrol with different substituents, a series of structural analogs have been developed, leading to the identification of this compound as a highly potent and selective AhR antagonist.[1][4] This guide compares this compound with its parent compound, resveratrol, and other key analogs.
Quantitative Performance Analysis
The binding affinity of this compound and its structural analogs for the aryl hydrocarbon receptor (AhR) has been quantitatively determined through competitive binding assays. The inhibition constant (Ki) is a measure of the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand, with a lower Ki value indicating a higher binding affinity. The data clearly demonstrates the superior affinity of this compound for the AhR compared to resveratrol and other analogs.
| Compound | R1 Substituent (4' position) | R2 Substituent (3,5 position) | AhR Binding Affinity (Ki, nM)[3] | Selectivity vs. Estrogen Receptor (ER)[1][5] |
| Resveratrol | -OH | -OH | 169 ± 25 | Binds to ER |
| This compound (Compound 4b) | -Cl | -Cl | 1.2 ± 0.4 | No affinity for ER |
| Analog 1 (Compound 4j) | -OCH3 | -Cl | 1.4 ± 0.3 | No affinity for ER |
| Analog 2 (Compound 4e) | -CF3 | -CF3 | 2.1 ± 0.5 | No affinity for ER |
| Analog 3 | -F | -F | Not explicitly quantified in nM | Not specified |
Note: The compound numbering (e.g., 4b, 4j, 4e) corresponds to the designations in the primary research publication by de Medina et al., 2005.[3]
The results show a clear structure-activity relationship, with the order of affinity for AhR being: -OH (resveratrol) < -OCH3 < -F < -CF3 < -Cl (this compound).[1] this compound exhibits a Ki of 1.2 nM, making it approximately 140-fold more potent than resveratrol.[3] Furthermore, the replacement of hydroxyl groups with chlorides, as in this compound, abolishes binding to the estrogen receptor (ER), thus establishing it as a selective AhR modulator.[1][5]
Mechanism of Action: AhR Signaling Pathway
This compound and its analogs function by modulating the aryl hydrocarbon receptor (AhR) signaling pathway. In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Upon binding of a ligand (agonist), the complex translocates into the nucleus, where AhR dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter region of target genes, leading to their transcription. This compound acts as an antagonist by binding to AhR with high affinity, thereby preventing the conformational changes required for agonist-induced activation and subsequent gene transcription.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Synthesis and Biological Properties of New Stilbene Derivatives of Resveratrol as New Selective Aryl Hydrocarbon Modulators - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 3. Synthesis and biological properties of new stilbene derivatives of resveratrol as new selective aryl hydrocarbon modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. targetmol.com [targetmol.com]
Comparative Analysis of MDM2 Antagonists: A Guide to In-Vitro and In-Vivo Correlation
This guide provides a comparative analysis of Murine Double Minute 2 (MDM2) antagonists, focusing on the correlation between their in-vitro activity and in-vivo efficacy. The content is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data. It is important to note that the query "PDM2" is likely a typographical error for "MDM2," a significant target in cancer therapy. This guide will proceed under that assumption.
MDM2 is a crucial negative regulator of the p53 tumor suppressor protein. In many cancers where p53 is not mutated (p53 wild-type), MDM2 is overexpressed, leading to the inhibition of p53's tumor-suppressing functions. Small molecule antagonists that disrupt the MDM2-p53 interaction can reactivate p53, triggering cell cycle arrest and apoptosis in cancer cells.[1][2] Establishing a correlation between in-vitro potency and in-vivo therapeutic effects is a critical step in the development of these targeted therapies.[3][4][5]
The MDM2-p53 Signaling Pathway
Under normal cellular conditions, MDM2 and p53 exist in an autoregulatory feedback loop. The p53 protein, a transcription factor, can induce the expression of the MDM2 gene. The resulting MDM2 protein, in turn, binds to p53 and targets it for proteasomal degradation, thus keeping p53 levels in check. In cancerous cells with MDM2 amplification, this balance is disrupted, leading to excessive degradation of p53 and uncontrolled cell growth. MDM2 antagonists work by binding to the p53-binding pocket of MDM2, preventing the interaction and allowing p53 levels to rise, thereby restoring its tumor suppressor functions.[1]
MDM2-p53 pathway in normal and treated cancer cells.
Comparative In-Vitro and In-Vivo Activity of MDM2 Antagonists
Several small molecule MDM2 antagonists have been developed and evaluated in preclinical and clinical settings. Their performance is initially assessed through in-vitro assays to determine potency, followed by in-vivo studies to evaluate efficacy and safety. Below is a summary of data for representative MDM2 antagonists.
| Compound | In-Vitro Potency (IC50/EC50) | In-Vivo Model | In-Vivo Efficacy | Reference |
| Nutlin-3a | ~0.1-0.3 µM (cell-based assays) | Melanoma Patient-Derived Xenografts (PDX) | Combination therapy showed prominent responses and low host toxicity. | [6] |
| Idasanutlin (RG7388) | ~30 nM (cell viability) | Various xenograft models | Showed synergistic effects when combined with other targeted agents. | [6][7] |
| Siremadlin (HDM201) | Potent inhibitor (specific values vary by cell line) | Melanoma models | Used in PBPK/PD modeling to predict clinical outcomes from in-vitro data. | [3] |
| Brigimadlin (BI-907828) | 0.1 nM (effective unbound concentration) | Orthotopic Glioblastoma (GBM) Xenografts | Extended median survival from 28 to 218 days despite limited BBB penetration. | [2][8] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing experimental data. Below are generalized protocols for key experiments used in the evaluation of MDM2 antagonists.
1. In-Vitro Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Objective: To determine the concentration of the MDM2 antagonist that inhibits cancer cell growth by 50% (IC50).
-
Methodology:
-
Seed p53 wild-type cancer cells (e.g., RKO colon cancer cells) in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the MDM2 antagonist and add them to the wells.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add a viability reagent (e.g., MTT or CellTiter-Glo®) to each well.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Plot the results as a dose-response curve to calculate the IC50 value.[7]
-
2. In-Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of the MDM2 antagonist in a living organism.
-
Methodology:
-
Implant human tumor cells (e.g., RKO colon tumor xenografts) subcutaneously or orthotopically into immunodeficient mice.[7][8]
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer the MDM2 antagonist (e.g., via oral gavage) according to a specific dosing schedule (e.g., once weekly).[8]
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., biomarker analysis).
-
Efficacy is often measured by tumor growth inhibition or extension of survival.[7][8]
-
Generalized workflow for in-vitro and in-vivo evaluation.
In-Vitro to In-Vivo Correlation (IVIVC)
IVIVC is a predictive mathematical model that describes the relationship between an in-vitro property of a drug and a relevant in-vivo response.[4][9] For MDM2 antagonists, this often involves correlating in-vitro potency (IC50) with in-vivo efficacy (tumor growth inhibition).
-
Level A Correlation: A point-to-point relationship between in-vitro dissolution/release rate and in-vivo absorption rate. This is the highest level of correlation.[5]
-
Challenges: Establishing a strong IVIVC can be complex. For potent drugs like the MDM2 antagonist Brigimadlin (BI-907828), high in-vitro potency can translate to significant in-vivo efficacy even with limited bioavailability at the target site (e.g., due to the blood-brain barrier).[8]
-
Modeling: Physiologically based pharmacokinetic-pharmacodynamic (PBPK/PD) modeling is a powerful tool used to simulate and predict the clinical effects of drug combinations based on in-vitro data, helping to bridge the in-vitro to in-vivo gap.[3]
Logical relationship in IVIVC model development.
References
- 1. Natural product MDM2 inhibitors: anticancer activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of Brigimadlin, a Novel and Highly Potent MDM2-p53 Antagonist Suitable for Intermittent Dose Schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. MDM2 Antagonists Counteract Drug-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MDM2 antagonists synergize broadly and robustly with compounds targeting fundamental oncogenic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delivery versus Potency in Treating Brain Tumors: BI-907828, a MDM2-p53 Antagonist with Limited BBB Penetration but Significant In Vivo Efficacy in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phinc-modeling.com [phinc-modeling.com]
- 10. researchgate.net [researchgate.net]
Navigating the Kinase Selectivity Landscape: A Comparative Analysis of PKM2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pursuit of selective kinase inhibitors remains a cornerstone of modern drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target effects. This guide provides a comparative analysis of the selectivity profile of inhibitors targeting Pyruvate (B1213749) Kinase M2 (PKM2), a key metabolic enzyme with emerging roles in cancer and inflammatory diseases. As specific data for a molecule denoted "PDM2" is not publicly available, we have focused this analysis on well-characterized inhibitors of PKM2, a likely intended target. The selectivity of these agents is contrasted with established kinase inhibitors to provide a broader context for researchers.
Comparative Selectivity of Kinase Inhibitors
The selectivity of an inhibitor is a critical determinant of its utility as a therapeutic agent or a research tool. Here, we compare the selectivity of representative PKM2 inhibitors with that of well-known kinase inhibitors, Staurosporine (B1682477) and Dasatinib (B193332), which exemplify broad-spectrum and multi-targeted inhibition, respectively.
Table 1: Quantitative Selectivity Profile of Representative Kinase Inhibitors
| Inhibitor | Primary Target(s) | IC50/Kd vs. Primary Target | Selectivity Metric | Key Off-Targets / Selectivity Notes |
| Compound 3K | PKM2 | IC50 = 2.95 µM[1][2] | PKM1/PKM2 Selectivity Ratio: 5.7 [1] | Primarily selective for PKM2 over the PKM1 isoform. Broader kinome screening data is not extensively published. |
| Shikonin | PKM2 | IC50 ≈ 0.3-0.8 µM[3] | PKM1/PKM2 Selectivity Ratio: 1.5 [1] | Known to inhibit other kinases including IGF1R (IC50 = 2.6 µM), MEK, and Rho-kinase.[4][5][6] |
| Staurosporine | Broad Spectrum | Sub-nanomolar to low micromolar against a vast number of kinases.[7] | Non-selective | Binds to the ATP-binding site of most kinases with high affinity.[7] |
| Dasatinib | BCR-ABL, SRC family | Sub-nanomolar IC50 against primary targets. | Multi-targeted | Inhibits a range of kinases including c-KIT, PDGFRβ, and ephrin receptors.[8][9] |
Note: IC50 and Kd values can vary depending on the assay conditions.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile relies on robust and well-defined experimental methodologies. Below are protocols for key assays cited in this guide.
Biochemical Assay for PKM2 Inhibition (LDH-Coupled Assay)
This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the lactate (B86563) dehydrogenase (LDH)-mediated oxidation of NADH. The rate of NADH depletion, monitored by a decrease in absorbance at 340 nm, is proportional to PKM2 activity.
-
Reagents:
-
Recombinant human PKM2 and PKM1 enzymes
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
Lactate Dehydrogenase (LDH)
-
Nicotinamide adenine (B156593) dinucleotide (NADH)
-
Assay Buffer (e.g., Tris-HCl, MgCl2, KCl)
-
Test inhibitors (e.g., Compound 3K, Shikonin) dissolved in DMSO
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add the test inhibitor at various concentrations to the wells of a microplate.
-
Initiate the reaction by adding the PKM2 or PKM1 enzyme.
-
Immediately measure the decrease in absorbance at 340 nm over time using a plate reader.
-
Calculate the rate of reaction and determine the IC50 values for each inhibitor against both PKM2 and PKM1.
-
The selectivity ratio is calculated as IC50 (PKM1) / IC50 (PKM2).[1][10]
-
Broad-Panel Kinase Selectivity Screening (e.g., KINOMEscan™)
This competition binding assay is a high-throughput method to assess the interaction of a test compound against a large panel of kinases.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the solid support is quantified, typically by qPCR of a DNA tag conjugated to the kinase.[11][12][13][14]
-
Procedure (Simplified):
-
Kinases tagged with DNA are incubated with an immobilized ligand and the test compound.
-
If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
The amount of kinase remaining bound to the solid support is measured by qPCR.
-
Results are typically reported as percent of control, and dissociation constants (Kd) can be determined from dose-response curves.[11][12]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling pathways and the methodologies used to study them is crucial for understanding the mechanism of action of kinase inhibitors.
Caption: Experimental workflow for inhibitor characterization.
Caption: Simplified PKM2 signaling and metabolic pathway.
Caption: General tyrosine kinase inhibitor signaling pathway.
References
- 1. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Integration of Different “-omics” Technologies Identifies Inhibition of the IGF1R-Akt-mTOR Signaling Cascade Involved in the Cytotoxic Effect of Shikonin against Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Inhibitory Effect of Shikonin on the Agonist-Induced Regulation of Vascular Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-leukemia activity and mechanisms of shikonin: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. carnabio.com [carnabio.com]
- 10. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 11. chayon.co.kr [chayon.co.kr]
- 12. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. drugtargetreview.com [drugtargetreview.com]
A Head-to-Head Comparison of PDM2 and CH-223191 as Aryl Hydrocarbon Receptor Antagonists
In the landscape of aryl hydrocarbon receptor (AhR) research, the selection of a potent and specific antagonist is critical for elucidating the receptor's role in various physiological and pathological processes. This guide provides a comparative analysis of two prominent AhR antagonists, PDM2 and CH-223191, offering researchers, scientists, and drug development professionals a comprehensive overview based on available experimental data. While direct head-to-head studies are limited, this document synthesizes existing data to facilitate an informed decision for experimental design.
Mechanism of Action
Both this compound and CH-223191 are competitive antagonists of the AhR.[1][2][3] They function by binding to the ligand-binding pocket of the receptor, thereby preventing the binding of AhR agonists. This inhibition blocks the subsequent conformational changes required for the nuclear translocation of the AhR and its dimerization with the AhR Nuclear Translocator (ARNT), ultimately preventing the transcription of target genes.[1][2]
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and CH-223191. It is important to note that this data is compiled from separate studies and not from a direct comparative experiment in the same system. Therefore, these values should be interpreted with consideration for the different experimental conditions.
| Parameter | This compound | CH-223191 | Reference(s) |
| Binding Affinity (Ki) | 1.2 ± 0.4 nM | Not explicitly stated in the provided results | [4] |
| IC50 | Not readily available in public domain | 30 nM | [2][5][6] |
| Species-Specific IC50 (TCDD-induced gene expression) | Not available | Human: 0.2 µM Mouse: 1.5 µM Rat: 3.1 µM Guinea Pig: 1.1 µM | [3] |
| Agonist Activity | Stated to be a selective antagonist | Described as a "pure" antagonist with no partial agonist activity | [1][7][8] |
| Ligand Selectivity | Not detailed | Preferentially antagonizes halogenated aromatic hydrocarbons (HAHs) over other ligands | [3][8][9][10] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental approach for evaluating these antagonists, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are summaries of common protocols used to characterize AhR antagonists.
Luciferase Reporter Gene Assay
This assay is widely used to determine the functional potency (IC50) of AhR antagonists.
-
Cell Culture: A suitable mammalian cell line (e.g., HepG2) stably transfected with a luciferase reporter plasmid containing AhR-responsive elements (DREs) is used.
-
Plating: Cells are seeded in 96-well plates and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of the antagonist (this compound or CH-223191) for a specified period (e.g., 1 hour). Subsequently, a known AhR agonist (e.g., TCDD) is added to induce reporter gene expression.
-
Incubation: The plates are incubated for a period sufficient to allow for gene transcription and protein expression (e.g., 4-24 hours).
-
Lysis and Measurement: Cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to AhR activity, is measured using a luminometer.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of agonist-induced luciferase activity against the log concentration of the antagonist.
Competitive Ligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound to the AhR.
-
Preparation of Cytosol: Cytosolic extracts containing the AhR are prepared from a suitable source, such as mouse or rat liver.
-
Incubation: A fixed concentration of a radiolabeled AhR agonist (e.g., [3H]TCDD) is incubated with the cytosolic preparation in the presence of increasing concentrations of the unlabeled competitor (this compound or CH-223191).
-
Separation of Bound and Unbound Ligand: Various methods, such as hydroxyapatite (B223615) adsorption or size-exclusion chromatography, are used to separate the AhR-ligand complexes from the free radioligand.
-
Quantification: The amount of radioactivity in the bound fraction is quantified using liquid scintillation counting.
-
Data Analysis: The Ki value is determined from the IC50 value (the concentration of the competitor that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
Western Blot for AhR Nuclear Translocation
This technique is used to visually confirm that the antagonist blocks the agonist-induced movement of AhR from the cytoplasm to the nucleus.
-
Cell Culture and Treatment: Cells are cultured and treated with the antagonist followed by an agonist, as described for the luciferase assay.
-
Cell Fractionation: The cells are harvested, and the cytoplasmic and nuclear fractions are separated using a series of centrifugation and extraction steps.
-
Protein Quantification: The protein concentration of each fraction is determined to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from the cytoplasmic and nuclear extracts are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
Immunodetection: The membrane is incubated with a primary antibody specific for AhR, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Visualization: A chemiluminescent substrate is added, and the resulting signal is detected, showing the amount of AhR in each cellular compartment. A decrease in nuclear AhR in the presence of the antagonist and agonist compared to the agonist alone indicates successful inhibition of translocation.[11]
Summary and Conclusion
Both this compound and CH-223191 are valuable tools for studying AhR signaling. Based on the available data, this compound appears to have a higher binding affinity with a reported Ki in the low nanomolar range.[4] However, there is a more extensive body of literature characterizing the functional activity of CH-223191, including its IC50 value, its "pure" antagonist nature, and its ligand-selective properties.[2][3][5][6][7][8][10]
The choice between this compound and CH-223191 will depend on the specific research question. For studies requiring a well-characterized antagonist with predictable in vitro and in vivo behavior, CH-223191 may be the preferred option. This compound, with its high reported affinity, is a promising candidate, but further experimental characterization of its functional profile is warranted. Researchers should carefully consider the experimental context, including the cell type, species, and the specific AhR agonist being used, when selecting an antagonist and interpreting the results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Aryl Hydrocarbon Receptor (HLHE76, AhR) Activation and Antagonism | Springer Nature Experiments [experiments.springernature.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Determination of aryl hydrocarbon receptor nuclear translocator protein concentration and subcellular localization in hepatic and nonhepatic cell culture lines: development of quantitative Western blotting protocols for calculation of aryl hydrocarbon receptor and aryl hydrocarbon receptor nuclear translocator protein in total cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Ligand Promiscuity of Aryl Hydrocarbon Receptor Agonists and Antagonists Revealed by Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Novel CH223191-Based Antagonists of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of PDM2 for the Aryl Hydrocarbon Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PDM2, a potent Aryl hydrocarbon Receptor (AhR) antagonist, with other alternatives, focusing on its specificity. We present available experimental data and detailed methodologies for key experiments to aid researchers in evaluating this compound for their applications.
Introduction to this compound and AhR
The Aryl hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in the regulation of diverse biological processes, including xenobiotic metabolism, immune responses, and cell differentiation. Its dysregulation has been implicated in various diseases, making it a compelling target for therapeutic intervention. This compound has emerged as a high-affinity, selective antagonist of AhR. This guide aims to critically evaluate the specificity of this compound for AhR over other receptors.
Quantitative Data Comparison
While this compound is reported to be a selective AhR antagonist, comprehensive public data on its selectivity profile against a broad panel of other receptors is limited. The available data, primarily comparing it with another well-characterized AhR antagonist, GNF351, is summarized below.
| Compound | Target | Assay Type | Affinity Value | Notes |
| This compound | AhR | Competitive Binding | Kᵢ = 1.2 ± 0.4 nM [1] | A resveratrol (B1683913) analog.[1] |
| Estrogen Receptor | Not specified | No affinity reported[1] | Highlights specificity over this nuclear receptor. | |
| GNF351 | AhR | Competitive Binding (with photoaffinity ligand) | IC₅₀ = 62 nM [2][3][4] | Characterized as a "pure" antagonist with no partial agonist activity.[5] |
Note: The lack of extensive public data on this compound's functional antagonist activity in various cellular assays and its in vivo selectivity underscores the need for further experimental characterization.[5]
Experimental Protocols
To validate the specificity of this compound, a series of binding and functional assays against a panel of relevant receptors is required. Below are detailed methodologies for key experiments.
Radioligand Competitive Binding Assay for AhR
This assay determines the binding affinity of a test compound (e.g., this compound) to AhR by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Test compound (this compound)
-
Radiolabeled AhR ligand (e.g., [³H]TCDD)
-
Purified AhR protein or cell lysate containing AhR
-
Assay buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, 20 mM molybdate, pH 7.5)[6]
-
Scintillation fluid and counter
Protocol:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, incubate a constant concentration of the radiolabeled ligand with the AhR preparation in the presence of varying concentrations of the test compound.
-
To determine non-specific binding, a set of wells should contain the radiolabeled ligand and AhR preparation with a high concentration of an unlabeled known AhR ligand.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Separate the bound from the unbound radioligand (e.g., using charcoal-dextran, filtration, or scintillation proximity assay).
-
Quantify the amount of bound radioligand using a scintillation counter.
-
The data is then analyzed to calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand), which can be converted to a Kᵢ value.
Luciferase Reporter Gene Assay for Off-Target Effects
This cell-based assay is used to assess whether this compound activates or inhibits other receptors, particularly other nuclear receptors.
Materials:
-
A cell line that does not endogenously express the receptor of interest (e.g., HEK293T).
-
An expression plasmid for the receptor of interest (e.g., Estrogen Receptor, Glucocorticoid Receptor).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the receptor of interest.
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
Cell culture medium and plates.
-
Luciferase assay reagents.
-
A known agonist for the receptor of interest.
Protocol:
-
Co-transfect the cells with the receptor expression plasmid, the luciferase reporter plasmid, and the control plasmid.
-
Plate the transfected cells in a multi-well plate and allow them to recover.
-
Treat the cells with a range of concentrations of this compound, both alone (to test for agonist activity) and in the presence of a known agonist for the receptor (to test for antagonist activity).
-
Include appropriate controls: vehicle control, agonist-only control.
-
After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the activity of both luciferases using a luminometer.
-
Normalize the experimental luciferase activity to the control luciferase activity.
-
A lack of response in the presence of this compound would indicate specificity for AhR over the tested receptor.
Visualizations
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The canonical AhR signaling pathway is initiated by ligand binding to the cytosolic AhR complex. This triggers a conformational change, leading to the translocation of AhR into the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to Xenobiotic Response Elements (XREs) in the regulatory regions of target genes, initiating their transcription.[1]
Caption: Canonical Aryl hydrocarbon Receptor (AhR) signaling pathway.
Experimental Workflow for Specificity Testing
A typical workflow to assess the specificity of a compound like this compound involves a tiered approach, starting with primary binding assays and progressing to cell-based functional assays for off-target effects.
Caption: Experimental workflow for validating the specificity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GNF351 | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of PDM2's Antagonistic Effects: A Comparative Analysis
For researchers, scientists, and drug development professionals, the reproducibility of a compound's effects is paramount. This guide provides a comparative analysis of the Aryl Hydrocarbon Receptor (AhR) antagonist PDM2, focusing on the cross-laboratory reproducibility of its antagonistic effects. Due to a notable lack of publicly available data from independent laboratories for this compound, this guide will compare its available data with that of a well-characterized AhR antagonist, GNF351, to highlight the differences in the extent of validation.
Mechanism of Action: Competitive Antagonism of the Aryl Hydrocarbon Receptor
Both this compound and GNF351 are reported to act as competitive antagonists of the Aryl Hydrocarbon Receptor (AhR).[1] The AhR is a ligand-activated transcription factor that, upon binding to an agonist, translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs) on DNA to initiate the transcription of target genes.[1] Competitive antagonists like this compound and GNF351 bind to the ligand-binding pocket of AhR, preventing agonist binding and subsequent downstream signaling.[1]
Comparative Data on this compound and GNF351
A direct comparison of the reproducibility of this compound's antagonistic effects is hampered by the limited amount of data from diverse sources. The following table summarizes the available quantitative data for this compound and GNF351. It is important to note that the data for this compound appears to originate primarily from a single commercial source, while data for GNF351 is supported by multiple independent research publications.
| Parameter | This compound | GNF351 | Source (this compound) | Source (GNF351) |
| Binding Affinity (Kᵢ or IC₅₀) | Kᵢ = 1.2 ± 0.4 nM | IC₅₀ = 62 nM (competes with a photoaffinity ligand) | [2] | [3][4] |
| Functional Antagonist Activity (IC₅₀) | Data not publicly available from independent labs | IC₅₀ = 116 nM (in murine hepatoma cells) | [1] | [5] |
| Partial Agonist Activity | Characterization as a "pure" antagonist not widely documented | Characterized as a "pure" antagonist with no partial agonist activity | [1] | [6][7] |
| In Vivo Efficacy | Data not publicly available | Limited by poor oral absorption, but active in the gastrointestinal tract | [1] | [5] |
| Cross-Laboratory Validation | Not evident from publicly available literature | Characterized and used in multiple independent academic laboratories | - | [5][6] |
Experimental Protocols
DRE-Luciferase Reporter Gene Assay
This cell-based assay is a cornerstone for determining the functional antagonist activity of a compound. It measures the ability of an antagonist to inhibit the agonist-induced transcription of a luciferase reporter gene under the control of DREs.
Objective: To determine the functional antagonist activity (IC₅₀) of an AhR antagonist.
Materials:
-
A stable cell line expressing the AhR and containing a DRE-driven luciferase reporter gene (e.g., HepG2 40/6).[6]
-
AhR agonist (e.g., 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) - TCDD).[6]
-
Test antagonist (e.g., this compound, GNF351).
-
Cell culture reagents.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Seed the reporter cells in a multi-well plate and allow them to attach overnight.
-
Pre-treat the cells with a serial dilution of the antagonist for a specified period (e.g., 1 hour).
-
Add a constant concentration of the AhR agonist (e.g., TCDD at a concentration that elicits a submaximal response) to the wells.
-
Incubate the cells for a further period (e.g., 4-24 hours) to allow for reporter gene expression.[6]
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Plot the percentage of inhibition of agonist-induced luciferase activity against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value, which is the concentration of the antagonist that reduces the agonist-induced luciferase activity by 50%.[1]
Competitive Ligand Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the AhR, providing a measure of its binding affinity (Kᵢ or IC₅₀).
Objective: To determine the binding affinity of an AhR antagonist.
Materials:
-
Test compound (e.g., this compound, GNF351).
-
Radiolabeled AhR ligand (e.g., [³H]TCDD or a photoaffinity ligand like 2-azido-3-[¹²⁵I]iodo-7,8-dibromodibenzo-p-dioxin).[6][8]
-
Purified AhR protein or cell lysate containing AhR (e.g., from "humanized" AhR mice).[6][8]
-
Method for separating bound and unbound ligand (e.g., charcoal/dextran, velocity sedimentation on sucrose (B13894) gradients, or gel electrophoresis for photoaffinity ligands).[6][8][9]
-
Scintillation counter or gamma counter.
Protocol (Example with Photoaffinity Ligand):
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, incubate a constant concentration of the radiolabeled photoaffinity ligand with the AhR preparation in the presence of varying concentrations of the test compound.[8]
-
Allow the binding reaction to reach equilibrium.
-
Expose the samples to UV light to covalently cross-link the photoaffinity ligand to the AhR.[6]
-
Separate the proteins by SDS-PAGE.[8]
-
Transfer the proteins to a membrane and visualize the radiolabeled AhR by autoradiography.[8]
-
Excise the bands corresponding to AhR and quantify the radioactivity using a gamma counter.[8]
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀.
Conclusion and Recommendations
The available data suggests that this compound is a high-affinity ligand for the Aryl Hydrocarbon Receptor.[2] However, a critical gap exists in the scientific literature regarding the independent validation and reproducibility of its functional antagonistic effects in cellular and in vivo models.[1] For researchers and drug development professionals, this lack of cross-laboratory data presents a significant risk, as the compound's performance may not be consistent across different experimental systems or laboratories.
In contrast, GNF351, while having a lower reported binding affinity in some assays, has been characterized as a "pure" antagonist in peer-reviewed publications and its effects have been documented by multiple independent research groups.[5][6][7]
Recommendation: When selecting an AhR antagonist for research or drug development, it is crucial to consider the extent of its validation in the public domain. For critical applications, prioritizing compounds like GNF351, which have a more robust and independently verified data package, is advisable. If this compound is to be used, it is strongly recommended that researchers perform extensive in-house validation to characterize its activity and ensure its suitability for their specific application, rather than relying solely on vendor-supplied data. This due diligence is essential for ensuring the reliability and reproducibility of experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GNF351 | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]
- 5. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Silico Identification of an Aryl Hydrocarbon Receptor Antagonist with Biological Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of PDM2: A Guide for Laboratory Professionals
Proper disposal of laboratory reagents is fundamental to ensuring a safe and compliant research environment. This document provides a comprehensive, step-by-step guide for the proper disposal of PDM2 (1,3-dichloro-5-[(1E)-2-(4-chlorophenyl)ethenyl]-benzene), a potent and selective aryl hydrocarbon receptor (AhR) antagonist.[1] Adherence to these procedures is critical for the safety of laboratory personnel and the protection of the environment.
Hazard Profile and Safety Precautions
This compound is a substance that requires careful handling due to its potential health and environmental effects. The primary hazards associated with this compound are:
-
Harmful if swallowed [2]
-
Causes serious eye damage [2]
-
Very toxic to aquatic life with long-lasting effects [2]
Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including eye protection or a face shield.[2] Always wash hands thoroughly after handling the compound.[2] Do not eat, drink, or smoke when using this product.[2]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 688348-25-6 | [1][2][3] |
| Molecular Formula | C₁₄H₉Cl₃ | [1][3] |
| Molecular Weight | 283.6 g/mol | [1][3] |
| Solubility in DMF | 30 mg/mL | [1] |
| Solubility in DMSO | 30 mg/mL | [1] |
| Solubility in Ethanol | 2 mg/mL | [1] |
| Storage Temperature | -20°C | [1] |
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on its form: solid (pure compound), in solution, or as contaminated labware. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Disposal of Solid (Neat) this compound
Unused or expired solid this compound must be treated as chemical waste.
Protocol:
-
Containerization: Ensure the this compound is in its original, clearly labeled container or a compatible, well-sealed chemical waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents ("this compound, CAS: 688348-25-6").[4]
-
Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.
-
Collection: Arrange for collection by your institution's EHS or a licensed hazardous waste disposal contractor.
Disposal of this compound Solutions
Given that this compound is frequently dissolved in solvents like DMSO, the disposal of these solutions requires special attention.
Protocol:
-
Waste Stream: Do not dispose of this compound solutions down the drain. This mixture should be collected as hazardous chemical waste.
-
Containerization: Use a designated, leak-proof container suitable for organic solvent waste. Ensure the container is compatible with the solvent used.
-
Labeling: Label the container "Hazardous Waste" and list all contents by percentage (e.g., "this compound in DMSO").[4]
-
Collection: Store in a satellite accumulation area and arrange for pickup by your institution's EHS.
Disposal of Contaminated Labware
Items such as pipette tips, centrifuge tubes, gloves, and bench paper that have come into contact with this compound should be disposed of as solid chemical waste.
Protocol:
-
Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container.
-
Segregation: Keep this solid waste separate from regular trash and biohazardous waste.
-
Disposal: Once the container is full, seal it and arrange for its collection by your institution's EHS department.
Emergency Procedures
In case of accidental release or exposure, follow these first-aid measures:
-
After inhalation: Supply fresh air; consult a doctor in case of complaints.[2]
-
After skin contact: Generally, the product does not irritate the skin.[2] However, it is good practice to wash the affected area with soap and water.
-
After eye contact: Rinse opened eye for several minutes under running water. Then consult a doctor.[2]
-
After swallowing: Immediately call a doctor.[2]
For spills, use a neutralizing agent and avoid allowing the substance to enter sewers or surface and ground water.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
